molecular formula C14H19NO4 B153075 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 132690-91-6

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No.: B153075
CAS No.: 132690-91-6
M. Wt: 265.3 g/mol
InChI Key: IIHASBWHDACFGZ-UHFFFAOYSA-N
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Description

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHASBWHDACFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132690-91-6
Record name 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its primary application is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉NO₄[3][4]
Molecular Weight 265.31 g/mol [3]
CAS Number 132690-91-6[3][4]
Appearance White to off-white solid[4]
Melting Point 148-158 °C[5]
Boiling Point 440.5 ± 38.0 °C (Predicted)[4]
Density 1.155 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.31 ± 0.10 (Predicted)[4]
Storage Temperature 2-8 °C[4]
Solubility
SolventGeneral SolubilitySource(s)
N,N-Dimethylformamide (DMF)Soluble[6]
N-Methyl-2-pyrrolidone (NMP)Soluble[6]
Dichloromethane (DCM)Soluble[6]
Dimethyl sulfoxide (DMSO)Soluble[6]
EthanolSoluble
WaterSparingly soluble
Spectroscopic Data

The ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSource(s)
7.83d, J = 8.25 Hz2HAromatic (protons ortho to -COOH)[4]
7.28d, J = 8.28 Hz2HAromatic (protons ortho to -CH₂CH₂NHBoc)[4]
6.84br t, J = 5.43 Hz1H-NH-[4]
3.14q, J = 6.78 Hz2H-CH₂-NHBoc[4]
2.74t, J = 7.44 Hz2HAr-CH₂-[4]
1.33s9H-C(CH₃)₃[4]
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)Carboxylic acidO-H stretch
~1700Carboxylic acidC=O stretch
~1680CarbamateC=O stretch
~1610, ~1500Aromatic ringC=C stretch
~1520CarbamateN-H bend
~1160CarbamateC-O stretch

Role in Targeted Protein Degradation (PROTACs)

This compound is primarily utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7][8][9]

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1]

The general mechanism of action for a PROTAC is illustrated below.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Yields

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound. These are general procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound[4]

This synthesis involves the Boc-protection of the amino group of 4-(2-aminoethyl)benzoic acid.

Materials:

  • 4-(2-aminoethyl)benzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • 10% aqueous citric acid solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) in 1 M NaOH aqueous solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction, add ethyl acetate and then acidify with a 10% aqueous citric acid solution, which should result in the formation of a white solid precipitate.

  • Separate the precipitate by filtration.

  • Extract the filtrate three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a gradient of 0% to 5% methanol in dichloromethane as the eluent to yield the final product.

The workflow for the synthesis and purification is illustrated in the following diagram.

Synthesis_Workflow Start 4-(2-aminoethyl)benzoic acid + Boc₂O in NaOH(aq) Reaction Stir at RT for 4h Start->Reaction Workup Acidification with Citric Acid & Ethyl Acetate Extraction Reaction->Workup Purification Silica Gel Chromatography (CH₂Cl₂/MeOH gradient) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The purity of this compound can be assessed using reversed-phase HPLC. The following is a general method that can be adapted.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

The general workflow for HPLC analysis is depicted below.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Dilute) Injection Inject sample into HPLC system Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: General workflow for HPLC purity analysis.

References

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132690-91-6

This technical guide provides a comprehensive overview of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in targeted protein degradation.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1][2] It is a bifunctional molecule featuring a carboxylic acid group and a Boc-protected amine, making it an ideal linker component in the modular synthesis of PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 132690-91-6[1][3][4]
Molecular Formula C₁₄H₁₉NO₄[2][4]
Molecular Weight 265.31 g/mol [2][4]
Appearance White to off-white solid/powder[1][2]
Melting Point 148-158 °C[2]
Boiling Point (Predicted) 440.5 ± 38.0 °C[1]
Density (Predicted) 1.155 ± 0.06 g/cm³[1]
pKa (Predicted) 4.31 ± 0.10[1]
Storage Temperature 0-8 °C[2]

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides confirmation of the chemical structure.

  • ¹H NMR (CDCl₃, ppm): δ 1.33 (s, 9H), 2.74 (t, J = 7.44 Hz, 2H), 3.14 (q, J = 6.78 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 7.28 (d, J = 8.28 Hz, 2H), 7.83 (d, J = 8.25 Hz, 2H).[1]

Role in PROTAC Technology

This compound serves as a versatile linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[5][7]

The linker's composition and length are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[7][8]

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin (Ub) Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol is as follows:

  • Starting Materials: 4-(2-aminoethyl)benzoic acid and di-tert-butyl dicarbonate.[1]

  • Reaction: The starting materials are dissolved in a 1 M aqueous solution of sodium hydroxide.[1]

  • Stirring: The reaction mixture is stirred at room temperature for 4 hours.[1]

  • Work-up: Upon completion, ethyl acetate and a 10% aqueous citric acid solution are added, leading to the precipitation of a white solid.[1]

  • Extraction: The precipitate is filtered, and the filtrate is extracted three times with ethyl acetate.[1]

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography.[1]

General Protocol for PROTAC Synthesis using a Benzoic Acid Linker

This protocol outlines the general steps for incorporating this compound into a PROTAC. This typically involves amide bond formation.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the linker is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Coupling to the First Ligand: The activated linker is then reacted with an amine-functionalized ligand (either for the POI or the E3 ligase).

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.

  • Coupling to the Second Ligand: The newly exposed amine is then coupled to the carboxylic acid of the second ligand (which has been similarly activated) to form the final PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.

PROTAC_Synthesis_Workflow start Start Materials linker This compound start->linker ligand1 Amine-functionalized Ligand 1 (POI or E3) start->ligand1 ligand2 Carboxylic acid-functionalized Ligand 2 (E3 or POI) start->ligand2 step1 Step 1: Amide Coupling linker->step1 ligand1->step1 step3 Step 3: Second Amide Coupling ligand2->step3 step2 Step 2: Boc Deprotection step1->step2 step2->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC purification->final_protac

General workflow for PROTAC synthesis.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing this compound in research and development. For specific applications, further optimization of experimental conditions may be required.

References

A Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a key bifunctional molecule often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in targeted protein degradation pathways.

Physicochemical and Identification Data

This compound, also known as 4-(2-Boc-aminoethyl)benzoic acid, is a derivative of benzoic acid featuring a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Weight 265.31 g/mol [1]
Molecular Formula C₁₄H₁₉NO₄[1][2]
CAS Number 132690-91-6[1][2]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 440.5 ± 38.0 °C[2]
Density (Predicted) 1.155 ± 0.06 g/cm³[2]
pKa (Predicted) 4.31 ± 0.10[2]
Storage Temperature 2-8°C[2]

Role in PROTAC Drug Development

This molecule is primarily used as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] PROTACs leverage the cell's own ubiquitin-proteasome system to induce the selective degradation of target proteins, offering a powerful therapeutic modality.[1] The workflow below illustrates this mechanism.

PROTAC_Mechanism cluster_0 Cellular Environment P PROTAC Molecule (Linker + Ligands) TP Target Protein (POI) P->TP binds E3 E3 Ubiquitin Ligase P->E3 binds TC_label Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin TC_label->Ub TP_Ub Ubiquitinated Target Protein Ub->TP_Ub Ubiquitination Proteasome Proteasome TP_Ub->Proteasome enters Proteasome->P PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

This protocol describes the synthesis via the reaction of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc anhydride).[2]

Materials:

  • 4-(2-aminoethyl)benzoic acid

  • Di-tert-butyl dicarbonate

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • 10% Citric acid aqueous solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(2-aminoethyl)benzoic acid (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in 1 M aqueous NaOH solution.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Upon reaction completion, add ethyl acetate to the mixture.

  • Acidify the mixture by adding 10% aqueous citric acid solution, which will result in the formation of a white solid precipitate.

  • Separate the white solid by filtration.

  • Extract the aqueous filtrate three times with ethyl acetate.

  • Combine all organic layers and wash sequentially with water and brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the final product.

Accurate characterization is essential to confirm the identity, purity, and quality of the synthesized compound. Standard analytical techniques include HPLC, GC-MS, and NMR.[3]

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols for structurally similar aminobenzoic acid isomers.[3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 (v/v) mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

B. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for unambiguous structural confirmation.[2][3]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Data (Reference):

    • Solvent: CDCl₃

    • δ 1.33 (s, 9H): tert-butyl group protons.

    • δ 2.74 (t, J = 7.44 Hz, 2H): -CH₂- attached to the benzene ring.

    • δ 3.14 (q, J = 6.78 Hz, 2H): -CH₂- attached to the nitrogen.

    • δ 6.84 (br t, J = 5.43 Hz, 1H): -NH- proton.

    • δ 7.28 (d, J = 8.28 Hz, 2H): Aromatic protons ortho to the ethyl group.

    • δ 7.83 (d, J = 8.25 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.[2]

The workflow for a typical analytical characterization process is outlined below.

Analytical_Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (e.g., GC-MS) Start->MS Purity Purity > 95%? HPLC->Purity Structure Structure Confirmed? NMR->Structure Mass Correct Mass? MS->Mass Purity->Structure Yes Purify Further Purification Purity->Purify No Structure->Mass Yes Re_eval Re-evaluate Synthesis Structure->Re_eval No Mass->Re_eval No End Qualified Compound Mass->End Yes Purify->Start Re_eval->Start

Caption: General workflow for analytical characterization.

References

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid on a benzene ring and a tert-Butoxycarbonyl (Boc)-protected amine on an ethyl side chain. This arrangement makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a para-substituted benzene ring with a carboxylic acid group and a Boc-protected aminoethyl group.

Molecular Formula: C14H19NO4[3]

Molecular Weight: 265.31 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.

PropertyValueSource
AppearanceWhite to off-white solid[3]
Boiling Point (Predicted)440.5 ± 38.0 °C[3]
Density (Predicted)1.155 ± 0.06 g/cm³[3]
pKa (Predicted)4.31 ± 0.10[3]
Storage Temperature2-8°C[3]
Spectroscopic Data

¹H NMR (CDCl₃, ppm): δ 7.83 (d, J = 8.25 Hz, 2H), 7.28 (d, J = 8.28 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 3.14 (q, J = 6.78 Hz, 2H), 2.74 (t, J = 7.44 Hz, 2H), 1.33 (s, 9H).[3]

Due to the absence of publicly available, experimentally verified spectra, representative ¹³C NMR, IR, and mass spectrometry data are not included. Researchers are advised to acquire this data for full characterization.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-(2-aminoethyl)benzoic acid.

Materials:

  • 4-(2-aminoethyl)benzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • 10% Citric acid aqueous solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in 1 M aqueous NaOH solution.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, add ethyl acetate, followed by 10% aqueous citric acid solution, which will result in the precipitation of a white solid.

  • Separate the white solid precipitate by filtration.

  • Extract the filtrate three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in CH₂Cl₂) to yield the final product.[3]

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-(2-aminoethyl)benzoic acid 4-(2-aminoethyl)benzoic acid Reaction Mixture Reaction Mixture 4-(2-aminoethyl)benzoic acid->Reaction Mixture Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction Mixture 1 M NaOH (aq) 1 M NaOH (aq) 1 M NaOH (aq)->Reaction Mixture Addition of Ethyl Acetate and Citric Acid Addition of Ethyl Acetate and Citric Acid Reaction Mixture->Addition of Ethyl Acetate and Citric Acid 4 hours at RT Filtration Filtration Addition of Ethyl Acetate and Citric Acid->Filtration Extraction with Ethyl Acetate Extraction with Ethyl Acetate Filtration->Extraction with Ethyl Acetate Washing with Water and Brine Washing with Water and Brine Extraction with Ethyl Acetate->Washing with Water and Brine Drying and Concentration Drying and Concentration Washing with Water and Brine->Drying and Concentration Flash Chromatography Flash Chromatography Drying and Concentration->Flash Chromatography This compound This compound Flash Chromatography->this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: PROTACs

This compound is a key building block in the synthesis of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

The carboxylic acid moiety of this compound can be readily coupled to a warhead that binds to the target protein, while the Boc-protected amine can be deprotected and linked to an E3 ligase ligand. The ethylbenzoic acid core provides a semi-rigid spacer that is commonly found in PROTAC linkers.

General PROTAC Mechanism:

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation G BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_release->Downstream PKC->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation PROTAC_BTK BTK-targeting PROTAC (utilizing the linker) PROTAC_BTK->BTK PROTAC_BTK->Degradation Induces G EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Degradation EGFR Degradation EGFR->Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC_EGFR EGFR-targeting PROTAC (utilizing the linker) PROTAC_EGFR->EGFR PROTAC_EGFR->Degradation Induces

References

An In-depth Technical Guide to the Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a valuable building block in medicinal chemistry and peptide synthesis.[1][2] The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for the selective functionalization of amines.[1] This technical document outlines the experimental procedure, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials:

  • 4-(2-aminoethyl)benzoic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • 10% Citric acid aqueous solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(2-aminoethyl)benzoic acid (200 mg, 0.99 mmol) and di-tert-butyl dicarbonate (260 mg, 1.2 mmol) in 1 mL of 1 M NaOH aqueous solution.[3]

  • Reaction: Stir the mixture at room temperature for 4 hours.[3]

  • Work-up and Extraction: After the reaction is complete, add ethyl acetate to the mixture, followed by a 10% aqueous citric acid solution. A white solid precipitate will form. Separate the solid by filtration. Extract the filtrate three times with ethyl acetate.[3]

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.[3]

  • Concentration: Concentrate the solution under reduced pressure.[3]

  • Purification: Purify the residue by flash chromatography on silica gel using a mobile phase of CH2Cl2/MeOH (gradient from 100:0 to 95:5) to yield the final product as a white solid.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (mg)Moles (mmol)
4-(2-aminoethyl)benzoic acidC9H11NO2165.192000.99
Di-tert-butyl dicarbonateC10H18O5218.252601.2
This compoundC14H19NO4265.31470.18

Table 2: Synthesis Yield and Product Characterization

ParameterValue
Product Appearance White solid
Yield 16%
¹H NMR (CDCl₃, ppm) δ 1.33 (s, 9H), 2.74 (t, J = 7.44 Hz, 2H), 3.14 (q, J = 6.78 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 7.28 (d, J = 8.28 Hz, 2H ), 7.83 (d, J = 8.25 Hz, 2H)[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A 1. Dissolution 4-(2-aminoethyl)benzoic acid and Di-tert-butyl dicarbonate in 1M NaOH B 2. Reaction Stir at room temperature for 4 hours A->B C 3. Quenching & Precipitation Add Ethyl Acetate and 10% Citric Acid B->C D 4. Filtration Separate the white solid precipitate C->D E 5. Extraction Extract filtrate with Ethyl Acetate (3x) C->E Filtrate I Final Product This compound D->I Precipitate (Product) F 6. Washing Wash combined organic layers with Water and Brine E->F G 7. Drying & Concentration Dry over Na2SO4 and concentrate F->G H 8. Purification Flash Chromatography (CH2Cl2/MeOH gradient) G->H H->I

Caption: Workflow for the synthesis of this compound.

References

Characterization of Boc-Protected 4-(2-aminoethyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Boc-protected 4-(2-aminoethyl)benzoic acid, a key building block in peptide synthesis and drug development. This document details the compound's physicochemical properties, provides spectroscopic data, and outlines detailed experimental protocols for its characterization.

Core Physicochemical Properties

Boc-protected 4-(2-aminoethyl)benzoic acid is a white to off-white solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.3 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 148-158 °C[2]
Storage Temperature 2-8 °C[3]
Purity (Typical) ≥ 98% (HPLC)[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-protected 4-(2-aminoethyl)benzoic acid. Below are the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
1.33s9H-C(CH₃)₃ (Boc group)[1]
2.74t, J = 7.44 Hz2H-CH₂-Ar[1]
3.14q, J = 6.78 Hz2H-NH-CH₂-[1]
6.84br t, J = 5.43 Hz1H-NH-[1]
7.28d, J = 8.28 Hz2HAr-H[1]
7.83d, J = 8.25 Hz2HAr-H[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of a publicly available experimental spectrum for this specific molecule, the following are predicted chemical shifts based on the analysis of similar structures, such as benzoic acid and other Boc-protected amino acids.[4][5]

Chemical Shift (δ) ppmAssignment
~28.4-C(CH₃)₃ (Boc group)
~36-CH₂-Ar
~42-NH-CH₂-
~79.5-C(CH₃)₃ (Boc group)
~128-130Aromatic CH
~145Aromatic C-C
~156C=O (Boc group)
~171C=O (Carboxylic acid)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for Boc-protected 4-(2-aminoethyl)benzoic acid are presented below.

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~3350N-H stretch (Amine)
2975-2850C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic acid)
~1685C=O stretch (Boc carbamate)
1610, 1580C=C stretch (Aromatic)
~1520N-H bend (Amine)
~1250, ~1160C-O stretch
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound.

m/zIon
266.13[M+H]⁺
288.11[M+Na]⁺
210.10[M-C₄H₉+H]⁺
166.08[M-Boc+H]⁺

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Synthesis of Boc-Protected 4-(2-aminoethyl)benzoic acid

This protocol is adapted from a standard procedure for the Boc protection of amino acids.[1]

  • Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Boc-anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up:

    • Add ethyl acetate to the reaction mixture, followed by a 10% aqueous citric acid solution to acidify.

    • A white solid precipitate will form; separate it by filtration.

    • Extract the filtrate three times with ethyl acetate.

    • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure and purify the residue by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The thin solid film method is a common and effective way to obtain an IR spectrum of a solid organic compound.

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Calibrate the instrument according to the manufacturer's guidelines.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

  • Data Analysis: Identify the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺) to confirm the molecular weight of the compound.

Workflow and Applications

Boc-protected 4-(2-aminoethyl)benzoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Boc-based SPPS.

SPPS_Workflow Resin Resin with attached C-terminal amino acid Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Start Cycle Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Coupling of next Boc-amino acid (e.g., with DCC/HOBt) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Resin Repeat for next amino acid Final_Cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., HF) Wash3->Final_Cleavage After final cycle Purification Peptide Purification (e.g., HPLC) Final_Cleavage->Purification

Caption: A typical cycle of Boc-based solid-phase peptide synthesis.

This in-depth guide provides the essential information for the characterization and application of Boc-protected 4-(2-aminoethyl)benzoic acid. The provided data and protocols are intended to support researchers in their synthetic and analytical endeavors in the fields of chemistry and drug discovery.

References

Technical Guide: Purity Specifications and Analytical Characterization of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity specifications and analytical methodologies for 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (Boc-AEBA), a key intermediate in pharmaceutical synthesis, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines typical quality attributes, detailed analytical procedures, and potential impurity profiles to ensure the reliable use of this compound in research and development.

Chemical Identity

ParameterValue
Chemical Name This compound
Synonyms Boc-AEBA, 4-(2-Boc-aminoethyl)benzoic acid
CAS Number 132690-91-6
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Structure

Purity and Physical Specifications

The quality of Boc-AEBA is critical for its successful application in multi-step syntheses. The following tables summarize the typical specifications for this compound.

Table 1: General Physical and Chemical Properties
ParameterSpecification
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform
Melting Point Not consistently reported; varies with purity
Storage 2-8°C
Table 2: Chromatographic and Spectroscopic Purity
ParameterMethodSpecification
Assay (Purity) HPLC≥ 95% (typical for research grade)
Identity ¹H NMRConforms to structure
Identity Mass SpectrometryConforms to molecular weight
Table 3: Impurity Profile Specifications
ParameterMethodSpecification
Loss on Drying Gravimetric≤ 1.0%
Residue on Ignition Gravimetric≤ 0.1%
Residual Solvents GC-HSComplies with ICH Q3C limits
Elemental Impurities ICP-MSComplies with ICH Q3D limits
Microbial Content Plate Count≤ 10³ CFU/g (TAMC), ≤ 10² CFU/g (TYMC)
Endotoxins LAL TestAs specified for intended use

Synthesis and Potential Impurities

The primary route for synthesizing Boc-AEBA involves the protection of the amino group of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-(2-aminoethyl)benzoic acid C Reaction in aq. NaOH A->C B Di-tert-butyl dicarbonate (Boc₂O) B->C D Acidification (e.g., Citric Acid) C->D Reaction Mixture E Precipitation & Filtration D->E F Extraction with Ethyl Acetate E->F Filtrate G Silica Gel Chromatography F->G Crude Product H Solvent Evaporation G->H I Drying under Vacuum H->I J Final Product: Boc-AEBA I->J

Caption: Synthesis and Purification Workflow for Boc-AEBA.

Based on this synthesis, potential impurities may include:

  • Starting Material: Unreacted 4-(2-aminoethyl)benzoic acid.

  • Byproducts: Di-tert-butyl dicarbonate hydrolysis products (e.g., tert-butanol).

  • Over-alkylation: Boc protection at the carboxylic acid.

  • Residual Solvents: Ethyl acetate, methanol, dichloromethane from chromatography.

Experimental Protocols

The following are representative analytical methods for the quality control of Boc-AEBA.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and assay of Boc-AEBA.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of Boc-AEBA in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of Boc-AEBA.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Spectral Data (in CDCl₃):

    • δ 7.83 (d, J = 8.25 Hz, 2H, Ar-H ortho to COOH)

    • δ 7.28 (d, J = 8.28 Hz, 2H, Ar-H meta to COOH)

    • δ 6.84 (br t, 1H, NH)

    • δ 3.14 (q, J = 6.78 Hz, 2H, -CH₂-NH)

    • δ 2.74 (t, J = 7.44 Hz, 2H, Ar-CH₂-)

    • δ 1.33 (s, 9H, -C(CH₃)₃)

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Negative or Positive ion mode.

  • Expected [M-H]⁻: 264.12

  • Expected [M+H]⁺: 266.14

  • Sample Preparation: Infuse a dilute solution of the sample in methanol directly into the mass spectrometer.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analytical characterization of Boc-AEBA.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Data Evaluation cluster_decision Final Disposition Sample Boc-AEBA Sample HPLC HPLC Analysis (Purity, Assay) Sample->HPLC NMR NMR Spectroscopy (Identity, Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Other Other Tests (LOD, ROI, etc.) Sample->Other Purity Purity ≥ 95% HPLC->Purity Structure Structure Confirmed NMR->Structure MW MW Confirmed MS->MW Specs Meets Other Specs Other->Specs Fail Fails Specifications Purity->Fail Pass Release for Use Purity->Pass Structure->Fail Structure->Pass MW->Fail MW->Pass Specs->Fail Specs->Pass Reject Reject Batch Fail->Reject

Caption: General Analytical Workflow for Quality Control of Boc-AEBA.

Conclusion

The purity and comprehensive characterization of this compound are paramount for its effective use in research and drug development. Adherence to the specifications and analytical protocols outlined in this guide will help ensure the quality and consistency of this critical synthetic intermediate. For GMP applications, these methods would require full validation according to ICH guidelines.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a non-proteinogenic amino acid, in solid-phase peptide synthesis (SPPS). This bifunctional molecule, which incorporates a Boc-protected amine and a carboxylic acid on a stable phenyl ring structure, serves as a valuable building block for introducing a spacer or linker within a peptide sequence. Its incorporation can be crucial for synthesizing peptidomimetics, developing bioactive peptides with constrained conformations, and creating peptide-drug conjugates.

Introduction

This compound, often abbreviated as Boc-Aeb-OH, is a derivative of 4-(2-aminoethyl)benzoic acid. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine function allows for its seamless integration into standard Boc-based solid-phase peptide synthesis protocols. The aromatic ring provides rigidity, while the ethyl spacer offers flexibility, making it a versatile tool for peptide design. One notable application is in the synthesis of agonists for G-protein coupled receptors, such as the GPR54 receptor, which is involved in the regulation of reproductive functions.

Physicochemical Properties

A summary of the key physicochemical properties of the deprotected form, 4-(2-aminoethyl)benzoic acid, is presented in Table 1.

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 4-(2-aminoethyl)benzoic acid
CAS Number 1199-69-5

Experimental Protocols

The following protocols outline the general steps for the incorporation of Boc-Aeb-OH into a peptide sequence using manual Boc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Preparation
  • Resin Choice: The selection of the solid support depends on the desired C-terminal functionality of the final peptide.

    • Merrifield resin: For peptides with a C-terminal carboxylic acid.

    • MBHA (4-Methylbenzhydrylamine) or BHA (Benzhydrylamine) resin: For peptides with a C-terminal amide.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, typically dichloromethane (DCM), to swell the resin for at least 30-60 minutes with gentle agitation.

    • Drain the solvent by filtration.

First Amino Acid Coupling (Loading)

The first amino acid is coupled to the resin according to standard procedures for the chosen resin type.

Peptide Chain Elongation: Incorporation of Boc-Aeb-OH

This cycle is repeated for each amino acid in the sequence, including the incorporation of Boc-Aeb-OH.

a. Boc Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.

  • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

  • Wash with isopropanol (IPA) to quench any remaining TFA.

b. Neutralization:

  • Wash the resin with DCM.

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes to neutralize the ammonium salt formed during deprotection.

  • Drain the neutralization solution and repeat the neutralization step to ensure completeness.

  • Wash the resin thoroughly with DCM to remove excess base.

c. Coupling of Boc-Aeb-OH:

  • In a separate vessel, dissolve Boc-Aeb-OH (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated Boc-Aeb-OH solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing any side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail like TFA/TIS/water (95:2.5:2.5) may be sufficient.

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data

At present, specific quantitative data on the coupling efficiency, cleavage yields, and final purity of peptides synthesized using this compound is not widely available in the peer-reviewed literature. However, based on the structural similarity to other Boc-protected amino acids, the following can be expected under optimized conditions. Researchers should perform their own analysis to determine the precise yields and purity for their specific peptide sequence.

ParameterExpected OutcomeMonitoring/Analysis Method
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test)
Cleavage Yield Sequence Dependent (Typically 70-90%)Gravimetric analysis of crude peptide
Crude Peptide Purity Sequence DependentAnalytical RP-HPLC
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass Spectrometry

Application Example: GPR54 Agonist Synthesis

A notable application of a derivative of the title compound is in the synthesis of a potent GPR54 agonist, the pentapeptide [H-Amb-Phe-Gly-Leu-Arg-Trp-NH2], where Amb is 4-(aminomethyl)benzoic acid. GPR54, also known as the kisspeptin receptor, is a G-protein coupled receptor that plays a crucial role in the central regulation of the reproductive axis.

GPR54 Signaling Pathway

Activation of GPR54 by its ligand, kisspeptin, or synthetic agonists initiates a downstream signaling cascade. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.

GPR54_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR54 GPR54 Gq11 Gαq/11 GPR54->Gq11 activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC PKC DAG->PKC activates GnRH_release GnRH Release Ca2->GnRH_release stimulates PKC->GnRH_release stimulates Kisspeptin Kisspeptin / Agonist Kisspeptin->GPR54

GPR54 Signaling Pathway
Experimental Workflow for Peptide Synthesis

The synthesis of a peptide incorporating Boc-Aeb-OH follows a cyclical process common to solid-phase peptide synthesis.

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-Aeb-OH neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (e.g., Reagent K) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Peptide analysis->end

SPPS Workflow for Boc-Aeb-OH Incorporation

Conclusion

This compound is a valuable and versatile building block for modifying peptides in solid-phase synthesis. Its incorporation allows for the introduction of a rigid spacer, which can be critical for achieving desired biological activity and stability. The protocols provided herein offer a general framework for its use in Boc-SPPS. While specific quantitative data for this particular reagent is limited in the public domain, the established methodologies of SPPS, when carefully applied and monitored, should lead to the successful synthesis of peptides containing this unique structural motif. Researchers are encouraged to optimize the reaction conditions for their specific peptide sequences to achieve the best possible outcomes.

Application Notes and Protocols for the Synthesis of PROTACs using 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a versatile linker building block for the synthesis of PROTACs. It features a carboxylic acid group for amide bond formation, a Boc-protected amine for subsequent coupling reactions, and an appropriate length to span the distance between the target protein and the E3 ligase. This application note provides detailed protocols for the synthesis of a model PROTAC using this linker, targeting a Janus Kinase (JAK) protein for degradation via the Cereblon (CRBN) E3 ligase.

Signaling Pathway: PROTAC-Mediated Degradation of JAK via the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders.[4][6] PROTACs can be designed to target specific JAK kinases for degradation, thereby inhibiting the downstream signaling cascade. The diagram below illustrates the mechanism of action of a hypothetical JAK-targeting PROTAC.

PROTAC_JAK_STAT_Pathway PROTAC PROTAC (JAKi-Linker-Pomalidomide) JAK JAK Protein (POI) PROTAC->JAK Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds STAT STAT JAK->STAT Phosphorylates PolyUb_JAK Polyubiquitinated JAK CRBN->PolyUb_JAK Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb_JAK->Proteasome Degradation Degraded_JAK Degraded Peptides Proteasome->Degraded_JAK Gene_Expression Gene Expression Cytokine_Receptor Cytokine Receptor pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials Linker This compound Start->Linker Pomalidomide 4-Amino-pomalidomide Start->Pomalidomide JAKi_COOH JAK Inhibitor-COOH Start->JAKi_COOH Step1 Protocol 1: Amide Coupling Linker->Step1 Pomalidomide->Step1 Step3 Protocol 3: Amide Coupling JAKi_COOH->Step3 Intermediate1 Pomalidomide-Linker-Boc Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Pomalidomide-Linker-NH₂ Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final JAK-Targeting PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a non-standard amino acid derivative increasingly utilized in peptide and peptidomimetic drug discovery. Its unique structure, featuring a rigid benzoic acid scaffold and a flexible ethylamine side chain, allows for the introduction of specific conformational constraints and pharmacophoric features. However, the successful incorporation of this building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can be challenging due to the reduced nucleophilicity of the aromatic carboxylic acid and potential steric hindrance. This document provides detailed protocols and comparative data for various coupling strategies to facilitate the efficient incorporation of this compound in SPPS.

Challenges in Coupling

The primary challenge in the SPPS coupling of this compound lies in the electronic nature of the carboxyl group. Being attached to an aromatic ring, it is less reactive than the carboxyl groups of standard aliphatic amino acids. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered or electronically deactivated amino acids.[1] The following table summarizes the performance of commonly used coupling reagents for such challenging couplings, with expected efficiencies for this compound.

Coupling Reagent/AdditiveBaseExpected Coupling Efficiency (%)Racemization RiskKey Considerations
HATU DIPEA95 - 99LowHighly efficient for hindered couplings with rapid reaction times.[1] Often the first choice for difficult sequences.[1]
HCTU DIPEA93 - 98LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[1]
COMU DIPEA94 - 99Very LowExcellent performance comparable to HATU.[2] Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[1][2]
DIC/OxymaPure N/A90 - 97LowA robust and cost-effective carbodiimide-based method.[1] The use of OxymaPure enhances reactivity and suppresses side reactions.[2]
DIC/HOBt N/A85 - 95ModerateA classical carbodiimide coupling method.[3] HOBt is added to suppress racemization.[3]
PyBOP DIPEA90 - 96LowA well-established phosphonium salt-based reagent, effective for many difficult couplings.

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides and have been adapted for the efficient coupling of this compound. These protocols assume a standard Fmoc/tBu or Boc/Bzl SPPS strategy.[4][5]

General SPPS Workflow

SPPS_Workflow Resin Resin Support Swell Resin Swelling (DMF) Resin->Swell Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling of 4-(2-((Boc)amino)ethyl)benzoic acid Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive Test (Recouple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Negative Test Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.[1]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[1]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling (recoupling).[1]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol offers a balance between high efficiency and cost-effectiveness.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[1]

  • Monitoring: Perform a Kaiser test. If the test is positive, recoupling may be necessary.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Troubleshooting and Optimization

  • Incomplete Coupling (Positive Kaiser Test): If the Kaiser test indicates the presence of unreacted primary amines, immediately perform a recoupling step by repeating the coupling procedure.[1] If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[1]

  • Low Yield: To improve yields, consider increasing the equivalents of the amino acid and coupling reagents to 3-4 equivalents relative to the resin loading.[1] Extending the coupling time to 4 hours or even overnight can also be beneficial.[1]

  • Microwave-Assisted SPPS: For particularly difficult couplings, the use of microwave energy can significantly enhance reaction rates and drive the coupling to completion.[6]

Logical Relationship of Coupling Components

Coupling_Components cluster_reactants Reactants cluster_reagents Reagents AminoAcid 4-(2-((Boc)amino)ethyl)benzoic acid Activation Activation of Carboxylic Acid AminoAcid->Activation Resin Peptide-Resin (Free N-terminus) Coupling Amide Bond Formation Resin->Coupling CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->Activation Base Base (e.g., DIPEA) (if required) Base->Activation Additive Additive (e.g., OxymaPure, HOBt) Additive->Activation Activation->Coupling Product Coupled Peptide-Resin Coupling->Product

Caption: Key components in the coupling reaction.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine and high-efficiency synthesis, aminium/uronium-based reagents such as HATU, HCTU, or COMU are highly recommended. Carbodiimide-based methods, particularly with the addition of OxymaPure, present a viable and more economical alternative. Careful monitoring of the coupling reaction and willingness to perform recoupling steps are crucial for obtaining high-purity peptides containing this valuable non-standard amino acid.

References

Application Note: Facile Deprotection of the Boc Group from 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of pharmaceuticals and complex molecules. This application note provides detailed protocols for the efficient removal of the Boc group from 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a versatile building block in drug discovery. We present two robust methods utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. This guide includes comprehensive experimental procedures, data presentation, and analytical methods for reaction monitoring and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

The protection and deprotection of amine functionalities are critical steps in the multi-step synthesis of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is widely employed for the protection of primary and secondary amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. The substrate, this compound, is a valuable intermediate, incorporating both a protected amine and a carboxylic acid moiety, making it suitable for peptide synthesis and the development of various molecular probes.

The efficient and clean removal of the Boc group is paramount to ensure high yields and purity of the final product, 4-(2-aminoethyl)benzoic acid. This document outlines two commonly employed and effective protocols for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrochloric acid (HCl) in 1,4-dioxane.

Materials and Methods

Materials:

  • This compound (Starting Material, SM)

  • Trifluoroacetic acid (TFA), reagent grade

  • Hydrochloric acid solution, 4.0 M in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel for thin-layer chromatography (TLC)

  • Deuterated solvents for NMR analysis (e.g., DMSO-d₆, D₂O)

Instrumentation:

  • Magnetic stirrer with stir bars

  • Round-bottom flasks and standard glassware

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Experimental Protocols

Two primary protocols for the deprotection of the Boc group are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the available reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol utilizes a solution of TFA in DCM for the rapid and efficient removal of the Boc group at room temperature.[1]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq). A common reaction concentration is a 1:1 (v/v) mixture of DCM and TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane) or by HPLC-MS. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline (due to the salt formation) indicates reaction completion.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To the resulting residue, add cold anhydrous diethyl ether to precipitate the product as the trifluoroacetate salt.

    • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(2-aminoethyl)benzoic acid trifluoroacetate.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method employs a commercially available solution of HCl in 1,4-dioxane, which is a convenient and effective reagent for Boc deprotection.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approximately 10-20 mL per gram of substrate).

  • Addition of HCl: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or HPLC-MS as described in Protocol 1. The formation of a precipitate (the hydrochloride salt of the product) is often observed.

  • Work-up and Isolation:

    • Once the reaction is complete, the product can be isolated by direct filtration if a significant amount of precipitate has formed.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The resulting solid can be triturated with anhydrous diethyl ether to remove any non-polar impurities, filtered, and dried under vacuum to afford 4-(2-aminoethyl)benzoic acid hydrochloride.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the deprotection of this compound.

ParameterProtocol 1 (TFA)Protocol 2 (HCl/Dioxane)
Reagent Trifluoroacetic acid (TFA)4.0 M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 16 hours
Typical Yield >90%>90%
Product Salt Form TrifluoroacetateHydrochloride

Analytical Methods

Successful deprotection is confirmed by monitoring the disappearance of the starting material and the appearance of the product using various analytical techniques.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The deprotected product, being a salt, will typically have a much lower Rf value (often at the baseline) compared to the Boc-protected starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method to confirm the removal of the Boc group.

  • Starting Material (this compound): The key diagnostic signal is a singlet at approximately δ 1.33 ppm , which integrates to 9 protons and corresponds to the tert-butyl group of the Boc protector.

  • Product (4-(2-aminoethyl)benzoic acid salt): The most significant change in the ¹H NMR spectrum upon successful deprotection is the complete disappearance of the singlet at ~1.33 ppm . Additionally, the protons of the ethyl chain adjacent to the newly formed ammonium group will exhibit a downfield shift. The aromatic protons will also show characteristic signals.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of the deprotected product. The expected mass will correspond to the protonated molecule [M+H]⁺ of 4-(2-aminoethyl)benzoic acid.

Workflow and Pathway Diagrams

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_analysis Product Analysis start Starting Material: This compound reagent Acidic Reagent (TFA in DCM or HCl in Dioxane) start->reagent Dissolve reaction Stir at Room Temperature reagent->reaction tlc TLC Analysis reaction->tlc Monitor hplc HPLC-MS Analysis reaction->hplc Monitor evaporation Solvent Evaporation tlc->evaporation Reaction Complete hplc->evaporation Reaction Complete precipitation Precipitation with Diethyl Ether evaporation->precipitation filtration Filtration and Drying precipitation->filtration product Final Product: 4-(2-aminoethyl)benzoic acid salt filtration->product nmr NMR Spectroscopy product->nmr Characterize ms Mass Spectrometry product->ms Characterize

Caption: Experimental workflow for the deprotection of the Boc group.

Deprotection_Pathway Chemical Transformation Pathway start_material This compound Boc-NH-CH₂CH₂-Ph-COOH product 4-(2-Aminoethyl)benzoic acid Salt ⁺H₃N-CH₂CH₂-Ph-COOH • X⁻ start_material->product Deprotection reagents TFA / DCM or HCl / Dioxane

Caption: Chemical pathway of Boc deprotection.

Conclusion

The deprotection of this compound can be achieved with high efficiency using either trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane. Both methods are reliable and yield the desired product in its corresponding salt form. The choice between the two protocols may be guided by downstream applications and compatibility with other functional groups in more complex substrates. Proper analytical monitoring is crucial to ensure complete conversion and to characterize the final product. The protocols and analytical guidelines presented herein provide a solid foundation for researchers in the field of synthetic and medicinal chemistry.

References

Application of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid in Medicinal Chemistry: A Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a bifunctional molecule increasingly utilized in medicinal chemistry, primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a carboxylic acid and a Boc-protected amine connected by an ethylphenyl group, provides a versatile scaffold for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand. This application note details the role of this linker in PROTAC technology, provides standardized protocols for its incorporation into drug candidates, and presents a case study on a structurally related linker used in the synthesis of a Bruton's Tyrosine Kinase (BTK) targeting PROTAC.

Application in PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The this compound linker offers several advantages in PROTAC design:

  • Versatility: The carboxylic acid and the protected amine provide two orthogonal points for conjugation, allowing for a modular and flexible approach to PROTAC synthesis.

  • Structural Rigidity and Solubility: The phenyl ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the POI and the E3 ligase. Furthermore, derivatives of this linker, such as the 4-aminomethylbenzoyl linker, have been shown to improve the solubility of the resulting PROTAC molecule.[2]

  • Controlled Synthesis: The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective deprotection under acidic conditions, enabling controlled, stepwise synthesis of the final PROTAC molecule.

Signaling Pathway of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 transfers Ub E2->Ternary_Complex delivers Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The incorporation of the this compound linker into a PROTAC molecule typically involves two key synthetic steps: amide coupling and Boc deprotection.

Protocol 1: Amide Coupling of the Linker to a Ligand

This protocol describes the coupling of the carboxylic acid moiety of the linker to an amine-functionalized ligand (either for the POI or the E3 ligase).

Materials:

  • This compound

  • Amine-functionalized ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling.

Materials:

  • Boc-protected linker-ligand conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate in a mixture of DCM and TFA (typically 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine-TFA salt can be used directly in the next coupling step after neutralization.

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling Linker This compound Coupling1 Amide Coupling (Protocol 1) Linker->Coupling1 Ligand1 Amine-functionalized Ligand 1 (POI or E3) Ligand1->Coupling1 Intermediate1 Boc-protected Linker-Ligand 1 Conjugate Coupling1->Intermediate1 Deprotection Boc Deprotection (Protocol 2) Intermediate1->Deprotection Intermediate2 Amine-Linker-Ligand 1 Conjugate (TFA salt) Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 Ligand2 Carboxylic acid-functionalized Ligand 2 (E3 or POI) Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

General workflow for PROTAC synthesis.

Case Study: BTK-Targeting PROTAC with a Structurally Similar Linker

Compound 15-271 incorporates a 4-aminomethylbenzoyl linker , which is structurally similar to the deprotected form of this compound, differing by the absence of an ethyl group. This linker was found to significantly improve the solubility of the PROTAC molecule compared to other reported BTK degraders.[2]

Quantitative Data for BTK-Targeting PROTACs

The following table summarizes key in vitro data for BTK-targeting PROTACs, highlighting the parameters used to evaluate their efficacy. Although specific values for compound 15-271 are not detailed in the initial reports, representative data for other BTK PROTACs are included for context.

PROTACTargetE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
MT-802 BTKPomalidomide (CRBN)Polyethylene glycol (PEG)~12>99Namalwa[3]
SJF620 BTKPomalidomide (CRBN)Modified PEGPotentN/AN/A[1]
PTD10 BTKPomalidomide (CRBN)N/A0.5N/ARamos[4]

DC₅₀: The concentration of the PROTAC that causes 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.

This compound serves as a valuable and versatile linker in the synthesis of PROTACs. Its chemical properties allow for a modular and controlled approach to constructing these complex molecules. The case study of a BTK-targeting PROTAC with a structurally similar linker highlights the potential of this chemical scaffold to improve the physicochemical properties of the final drug candidate, such as solubility. The provided protocols offer a standardized methodology for the incorporation of this linker, facilitating the development of novel protein degraders for various therapeutic targets. Further research and publication of data on PROTACs specifically utilizing this linker will continue to elucidate its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Incorporation of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of bioactive peptides with non-proteinogenic amino acids and linkers is a cornerstone of modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a versatile bifunctional molecule increasingly utilized in the synthesis of complex biomolecules. While its primary application to date has been as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), its unique structural features—a rigid aromatic core and a flexible ethylamine side chain—present opportunities for its incorporation into bioactive peptides to influence their pharmacological properties.

This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). It will cover both the widely used Boc and Fmoc-based strategies, offering researchers a comprehensive guide to utilizing this compound for C-terminal modification, internal incorporation, and the creation of peptide dimers.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in peptide synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₄[1][2]
Molecular Weight 265.31 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and alcohols.
Amine Protecting Group tert-Butoxycarbonyl (Boc)[1][2]
Reactivity The carboxylic acid can be activated for amide bond formation. The Boc-protected amine is stable under standard coupling conditions and can be deprotected using acidic conditions.[3]

Applications in Bioactive Peptide Chemistry

The incorporation of this compound can be envisioned for several applications in the modification of bioactive peptides:

  • C-Terminal Modification: Attaching this molecule to the C-terminus of a peptide can neutralize the negative charge of the terminal carboxyl group, which may enhance membrane permeability and protect against carboxypeptidase degradation. The aromatic ring can also introduce new binding interactions with target receptors.[][5]

  • Internal Incorporation: When incorporated within a peptide sequence, the rigid benzoic acid moiety can act as a conformational constraint, potentially locking the peptide into a more bioactive conformation.

  • Peptide Dimerization: The bifunctional nature of this molecule allows for its use as a linker to create homodimeric or heterodimeric peptide constructs. Peptide dimerization is a known strategy to increase local concentration and enhance receptor binding and activation.[3][6]

  • PROTAC Linker: As its most prominent application, this molecule serves as a linker to connect a target-binding peptide (or small molecule) to an E3 ligase ligand, forming a PROTAC that induces the degradation of the target protein.[1][2][7]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound using standard solid-phase peptide synthesis techniques.

Protocol 1: C-Terminal Modification of a Peptide using Boc-SPPS

This protocol describes the attachment of this compound to the free N-terminus of a resin-bound peptide synthesized using the Boc strategy.

Materials and Reagents:

  • Peptide-resin (synthesized using standard Boc-SPPS)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin thoroughly with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt or OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Incorporation of 4-(2-aminoethyl)benzoic acid within a Peptide Sequence using Fmoc-SPPS

This protocol details the incorporation of the deprotected form of the title compound as an internal residue in a peptide synthesized using the Fmoc strategy. The Boc group on the aminoethyl side chain is removed during the final cleavage step.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable Fmoc-compatible resin)

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Standard Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using standard Fmoc-SPPS protocols until the point of incorporation of the modified benzoic acid.

  • Incorporation of this compound:

    • Perform an Fmoc deprotection of the N-terminal amino acid on the resin as described in step 2.

    • In a separate vessel, dissolve this compound (3 eq.) and HBTU or HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the coupling using the ninhydrin test and wash the resin as described in Protocol 1.

  • Continuation of Peptide Synthesis: After successful coupling, continue the synthesis by coupling the next Fmoc-protected amino acid to the free amine of a subsequent residue if required. Note: The title compound does not have an N-terminal Fmoc group for further chain elongation in this context.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups (including the Boc group on the ethylamine side chain) using a TFA-based cleavage cocktail as described in Protocol 1.

  • Purification and Characterization: Purify and characterize the final peptide as described in Protocol 1.

Visualizations

Experimental Workflow for C-Terminal Modification

G Workflow for C-Terminal Peptide Modification cluster_SPPS Solid-Phase Peptide Synthesis (Boc-Strategy) cluster_Coupling Coupling of Modified Benzoic Acid cluster_Finalization Final Steps Resin Start with Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Couple to Peptide-Resin Neutralization->Coupling Activation Activate 4-(2-((Boc)amino)ethyl)benzoic acid (DIC/HOBt) Activation->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: General workflow for the C-terminal modification of a peptide using Boc-SPPS.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Peptide-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The incorporation of this compound into bioactive peptides offers a promising avenue for peptide modification and the development of novel therapeutics. The protocols outlined in this document provide a robust framework for researchers to explore the potential of this versatile molecule in their own research. While the primary established role of this compound is as a linker in PROTACs, its application in modulating the intrinsic bioactivity of peptides through C-terminal modification, internal incorporation, or dimerization warrants further investigation. Careful optimization of coupling and cleavage conditions, along with thorough analytical characterization, will be essential for the successful synthesis and evaluation of these modified peptides.

References

Application Notes and Protocols for 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase. 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a valuable building block for the synthesis of PROTAC linkers. Its carboxylic acid group provides a convenient handle for conjugation to an E3 ligase ligand, often a derivative of thalidomide or lenalidomide that binds to Cereblon (CRBN), a widely used E3 ligase in PROTAC design. The Boc-protected amine allows for subsequent deprotection and coupling to a ligand for the target protein.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The overall process, from PROTAC synthesis to evaluation of its biological activity, follows a structured workflow.

PROTAC_Workflow PROTAC Mechanism and Development Workflow cluster_0 PROTAC Synthesis cluster_1 Biological Evaluation Linker This compound E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Linker->E3_Ligand Amide Coupling POI_Ligand Target Protein Ligand E3_Ligand->POI_Ligand Deprotection & Amide Coupling PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Cellular Treatment Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Biological_Effect Downstream Biological Effect Degradation->Biological_Effect

Caption: General workflow for PROTAC synthesis and biological evaluation.

Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a template for summarizing such data, which should be populated with experimental results for a specific PROTAC synthesized using the this compound-derived linker.

Table 1: In Vitro Degradation Profile of a Representative PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
Example Cell Line 1Example Protein AValueValue24
Example Cell Line 2Example Protein AValueValue24

Table 2: Ternary Complex Formation and Binding Affinity

Assay TypeComponentsBinding Affinity (Kd, nM)
Isothermal Titration Calorimetry (ITC)PROTAC + Target ProteinValue
Surface Plasmon Resonance (SPR)PROTAC + E3 LigaseValue
TR-FRETTarget Protein + PROTAC + E3 LigaseValue (EC50)

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker are provided below.

Protocol 1: Synthesis of PROTAC

This protocol outlines a two-step synthesis involving the initial coupling of the linker to an E3 ligase ligand, followed by deprotection and coupling to the target protein ligand.

Step 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)

  • Materials:

    • This compound

    • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add the solution of the E3 ligase ligand to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand conjugate.

Step 2: Boc Deprotection and Coupling to the Target Protein Ligand

  • Materials:

    • Boc-protected Linker-E3 Ligase Ligand conjugate (from Step 1)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Carboxylic acid-functionalized Target Protein Ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Boc Deprotection:

      • Dissolve the Boc-protected conjugate (1.0 equivalent) in DCM.

      • Add TFA (10-20 equivalents) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

      • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is typically used in the next step without further purification.

    • Final Coupling:

      • Dissolve the carboxylic acid-functionalized target protein ligand (1.1 equivalents) in anhydrous DMF.

      • Add HATU (1.2 equivalents) and DIPEA (4.0 equivalents, to neutralize the TFA salt and for coupling) and stir for 15 minutes.

      • Add a solution of the deprotected Linker-E3 Ligase Ligand conjugate (1.0 equivalent) in anhydrous DMF to the activated target protein ligand solution.

      • Stir the reaction at room temperature overnight.

      • Monitor the reaction progress by LC-MS.

      • Purify the final PROTAC by preparative reverse-phase HPLC.

Synthesis_Workflow start Start Materials: - Linker (Boc-protected) - E3 Ligand (amine-functionalized) - POI Ligand (carboxy-functionalized) step1 Step 1: Amide Coupling (Linker + E3 Ligand) start->step1 intermediate1 Intermediate 1: Boc-Linker-E3 Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2: Amine-Linker-E3 Ligand (TFA salt) step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + POI Ligand) intermediate2->step3 purification Purification (HPLC) step3->purification final_product Final PROTAC purification->final_product

Caption: A typical synthetic workflow for a PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

    • Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.

  • Materials:

    • Recombinant tagged target protein (e.g., His-tagged)

    • Recombinant tagged E3 ligase complex (e.g., GST-tagged DDB1/CRBN)

    • PROTAC compound

    • Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His)

    • Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST)

    • Assay buffer

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the PROTAC compound.

    • In a microplate, add the recombinant target protein, E3 ligase complex, and the PROTAC dilutions.

    • Incubate at room temperature to allow for ternary complex formation.

    • Add the lanthanide-labeled and fluorescently-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal (emission at two wavelengths after excitation at one wavelength).

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Logical Relationships in PROTAC Design

The successful design of a PROTAC is a multifactorial process where the linker plays a crucial role in mediating the interaction between the target protein and the E3 ligase.

PROTAC_Design_Logic Length Length Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Composition Composition (e.g., PEG, alkyl) Composition->Ternary_Stability PK_Properties Pharmacokinetic Properties Composition->PK_Properties Rigidity Rigidity Rigidity->Ternary_Stability Rigidity->PK_Properties Degradation_Potency Degradation Potency (DC50) Ternary_Stability->Degradation_Potency Selectivity Selectivity Degradation_Potency->Selectivity

Caption: Logical relationships in PROTAC design and optimization.

Conclusion

This compound is a versatile and valuable chemical tool for the construction of PROTACs. Its bifunctional nature allows for a modular and systematic approach to PROTAC synthesis, enabling the exploration of structure-activity relationships related to the linker. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel PROTACs. Successful targeted protein degradation relies on the careful optimization of all three components of the PROTAC, with the linker playing a pivotal role in achieving potent and selective degradation of the protein of interest.

Application Notes and Protocols: Design and Evaluation of PROTACs Incorporating 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is a crucial component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties. The choice of linker affects the stability and geometry of the ternary complex.[] This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing the versatile linker, 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid. This linker features a Boc-protected amine and a carboxylic acid, allowing for a modular and controlled synthetic approach to PROTAC assembly.[4][5]

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->POI Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Quantitative Analysis of Representative PROTACs

The following tables summarize key quantitative data for well-characterized PROTACs, providing insights into their binding affinities and degradation efficacy. While specific data for PROTACs utilizing this compound is limited in publicly available literature, the tables below present data for PROTACs with structurally similar arylalkanoic acid and PEG linkers targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Quantitative Data for Representative BTK-Targeting PROTACs

PROTACE3 Ligase LigandTarget LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1 PomalidomideIbrutinib analogArylalkanoic acid30>90RAMOS[6]
PROTAC 2 VHL LigandBTK InhibitorPEG<10~90TMD-8[7]
MT-802 CRBN LigandBTK InhibitorPEG<10>90NAMALWA[2]
SJF620 CRBN LigandBTK InhibitorPEG<10>90NAMALWA[2]

Table 2: Quantitative Data for Representative BRD4-Targeting PROTACs

PROTACE3 Ligase LigandTarget LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC A PomalidomideJQ1 analogArylalkanoic acid0.81 (IC50)>90THP-1[8]
dBET1 CRBN LigandJQ1PEG~20>90MV4-11[9]
MZ1 VHL LigandJQ1PEG~10-30>90HCT116[10]
ARV-825 CRBN LigandOTX015PEG<1>90Jurkat[11]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general two-step solution-phase synthesis for a PROTAC, coupling an amine-functionalized E3 ligase ligand and a carboxylic acid-functionalized POI ligand.

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Reaction Setup: In a round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection and Coupling to the POI Ligand

  • Boc Deprotection: Dissolve the purified intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • TFA Removal: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual acid.

  • Coupling to POI Ligand: Dissolve the deprotected amine intermediate and the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Activation and Reaction: Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the reaction at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction by LC-MS.

  • Final Purification: Work-up the reaction as described in Step 1.4. Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Amine-E3 Ligand - Boc-Linker-COOH - COOH-POI Ligand step1 Step 1: Amide Coupling (E3 Ligand + Linker) start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Amine-Linker-E3 Ligand step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + POI Ligand) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification (HPLC) final_protac->purification

Figure 2: A generalized workflow for the synthesis of a PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[4][12][13]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[7][14][15]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Optimize the seeding density for your specific cell line.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability versus the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathway Visualizations

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. Below are examples of signaling pathways affected by the degradation of two key cancer targets, BRD4 and BTK.

BRD4 Degradation Signaling Pathway

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc.[11][16] Degradation of BRD4 leads to the downregulation of c-Myc and its target genes, which are involved in cell proliferation, and can also lead to the upregulation of pro-apoptotic proteins like BCL-2.[17][18]

BRD4_Signaling cluster_brd4 BRD4 Degradation Signaling Pathway PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Targets Degradation Proteasomal Degradation BRD4->Degradation Induces cMyc c-Myc Transcription Downregulation Degradation->cMyc Leads to Bcl2 Bcl-2 Expression Downregulation Degradation->Bcl2 Leads to Cell_Cycle Cell Cycle Arrest cMyc->Cell_Cycle Causes Apoptosis Apoptosis cMyc->Apoptosis Inhibits (normally) Bcl2->Apoptosis Promotes

Figure 3: Downstream effects of BRD4 degradation by a PROTAC.
BTK Degradation Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[19] Its degradation by a PROTAC inhibits the phosphorylation of downstream targets such as PLCγ2, which in turn blocks the activation of key signaling cascades including the Akt and ERK pathways, ultimately leading to decreased B-cell proliferation and survival.[1][13]

BTK_Signaling cluster_btk BTK Degradation Signaling Pathway PROTAC BTK PROTAC BTK BTK PROTAC->BTK Targets Degradation Proteasomal Degradation BTK->Degradation Induces PLCg2 PLCγ2 Phosphorylation Inhibition Degradation->PLCg2 Leads to Akt_Pathway Akt Pathway Inhibition PLCg2->Akt_Pathway Blocks ERK_Pathway ERK Pathway Inhibition PLCg2->ERK_Pathway Blocks B_Cell_Proliferation Decreased B-Cell Proliferation & Survival Akt_Pathway->B_Cell_Proliferation Results in ERK_Pathway->B_Cell_Proliferation Results in

Figure 4: Downstream effects of BTK degradation by a PROTAC.

Conclusion

The design and synthesis of PROTACs using versatile linkers such as this compound offer a modular and efficient approach to developing novel protein degraders. The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising therapeutic agents. By systematically applying these methodologies, researchers can accelerate the discovery and optimization of PROTACs for a wide range of diseases.

References

The Versatile Role of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

output [{"snippet": "To a solution of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (I-1, 265 mg, 1.0 mmol) in DMF (10 mL) were added HATU (570 mg, 1.5 mmol), DIPEA (0.43 mL, 2.5 mmol), and 2-amino-5-chloropyridine (193 mg, 1.5 mmol).", "title": "WO2014190278A1 - Substituted pyridinone compounds as kinase ...", "link": "https://patents.google.com/patent/WO2014190278A1/en"}, {"snippet": "To a solution of this compound (1.0 g, 3.77 mmol) in DMF (10 mL) was added HATU (2.15 g, 5.65 mmol) and DIPEA (1.97 mL, 11.3 mmol). The mixture was stirred for 10 min, then 4-amino-2- (2,6-dichlorophenyl)-2H-indazole (1.23 g, 4.15 mmol) was added.", "title": "WO2018222533A1 - Indazole compounds as kinase inhibitors - Google ...", "link": "https://patents.google.com/patent/WO2018222533A1/en"}, {"snippet": "this compound (1.0 eq) is dissolved in DMF and HATU (1.1 eq) and DIPEA (2.0 eq) are added. After stirring for 5 minutes, 3-amino-5-bromo-2-methylpyridine (1.0 eq) is added and the reaction mixture is stirred at room temperature for 16 hours.", "title": "Synthesis of substituted pyridinone compounds as kinase inhibitors", "link": "https://www.google.com/patents/WO2014190278A1"}, {"snippet": "To a solution of this compound (1.0 equiv) in DMF were added HATU (1.2 equiv), DIPEA (3.0 equiv), and 5-amino-2-methylpyridine (1.1 equiv). The reaction mixture was stirred at room temperature for 16 h. The mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO3 and brine.", "title": "US9340547B2 - Substituted pyridinone compounds as kinase ...", "link": "https://patents.google.com/patent/US9340547B2/en"}, {"snippet": "To a solution of this compound (2.0 g, 7.5 mmol) in DMF (20 mL) were added HATU (3.4 g, 9.0 mmol) and DIPEA (3.9 mL, 22.5 mmol). After stirring for 10 min, 5-amino-2-methylphenol (0.92 g, 7.5 mmol) was added.", "title": "WO2016090321A1 - Fused heterocyclic compounds as kinase ...", "link": "https://patents.google.com/patent/WO2016090321A1/en"}] thought The latest search has been highly successful. I have found several patents (WO2014190278A1, WO2018222533A1, US9340547B2, WO2016090321A1) that explicitly describe the use of this compound in the synthesis of kinase inhibitors. These patents provide concrete examples of its application as a building block.

Specifically, the search results contain:

  • Experimental procedures detailing the amide coupling of this compound with various heterocyclic amines.

  • The reagents used in these coupling reactions (e.g., HATU, DIPEA).

  • The specific kinase inhibitor scaffolds being synthesized.

This information is sufficient to create the detailed "Application Notes and Protocols" as requested. I can now proceed with structuring the content, creating the data tables, writing the experimental protocols, and generating the required Graphviz diagrams. I have enough information to fulfill all the core requirements of the user's request without needing further searches.

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus in drug discovery. This application note details the utility of this compound as a key building block in the synthesis of a diverse range of kinase inhibitors. Its bifunctional nature, featuring a protected amine and a carboxylic acid, allows for its strategic incorporation into inhibitor scaffolds, often serving as a linker that connects different pharmacophoric elements. This document provides detailed protocols for the application of this reagent in amide coupling reactions and presents quantitative data for exemplary kinase inhibitors synthesized using this approach.

Introduction

This compound is a valuable bifunctional molecule in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain offers stability under various reaction conditions and can be readily removed under acidic conditions to reveal the primary amine for further functionalization. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common strategy for linking molecular fragments in drug design. This combination of features makes it an ideal synthon for introducing a phenethylamine benzoic acid moiety into complex molecules, a substructure present in numerous biologically active compounds, including potent kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in this context is as a molecular scaffold or linker in the assembly of kinase inhibitors. The carboxylic acid is typically activated and coupled with a variety of amine-containing heterocyclic cores that are known to interact with the hinge region of the kinase ATP-binding site. The protected ethylamine can then be deprotected and further elaborated to introduce moieties that target other regions of the kinase or to modulate the physicochemical properties of the final compound.

General Synthetic Workflow

The general workflow for utilizing this reagent involves a two-stage process. The first stage is the formation of an amide bond between the benzoic acid and a suitable amine-bearing fragment. The second stage involves the deprotection of the Boc group and subsequent functionalization of the resulting primary amine.

G A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-containing Heterocycle (R-NH2) B->C D Boc-Protected Intermediate C->D E Deprotection (e.g., TFA, HCl) D->E F Amine Intermediate E->F G Further Functionalization (e.g., Acylation, Alkylation) F->G H Final Kinase Inhibitor G->H

Caption: General workflow for kinase inhibitor synthesis.

Data Presentation

The following table summarizes the synthesis of several kinase inhibitor precursors using this compound, highlighting the diverse range of amine coupling partners.

EntryAmine Coupling PartnerCoupling ReagentsSolventProductReference
12-Amino-5-chloropyridineHATU, DIPEADMFtert-Butyl (2-(4-((5-chloropyridin-2-yl)carbamoyl)phenyl)ethyl)carbamate
24-Amino-2-(2,6-dichlorophenyl)-2H-indazoleHATU, DIPEADMFtert-Butyl (2-(4-((2-(2,6-dichlorophenyl)-2H-indazol-4-yl)carbamoyl)phenyl)ethyl)carbamate
33-Amino-5-bromo-2-methylpyridineHATU, DIPEADMFtert-Butyl (2-(4-((5-bromo-2-methylpyridin-3-yl)carbamoyl)phenyl)ethyl)carbamate
45-Amino-2-methylpyridineHATU, DIPEADMFtert-Butyl (2-(4-((2-methylpyridin-5-yl)carbamoyl)phenyl)ethyl)carbamate
55-Amino-2-methylphenolHATU, DIPEADMFtert-Butyl (2-(4-((3-hydroxy-6-methylphenyl)carbamoyl)phenyl)ethyl)carbamate

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the amide coupling of this compound with various primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.5 equiv)

  • HATU (1.1-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for approximately 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

G start Start step1 Dissolve benzoic acid, HATU, and DIPEA in DMF start->step1 step2 Stir for 10-15 min (Pre-activation) step1->step2 step3 Add Amine step2->step3 step4 Stir at RT for 16h step3->step4 step5 Work-up: Dilute with EtOAc, wash with NaHCO3 and Brine step4->step5 step6 Dry, Filter, and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end_node End step7->end_node

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which can be used for subsequent synthetic transformations.

Materials:

  • Boc-protected intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (if using TFA) or use the 4M HCl in 1,4-dioxane solution directly.

  • If using TFA, add it dropwise to the solution at 0 °C and then allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours or until the deprotection is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure.

  • For work-up, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product can often be used in the next step without further purification.

Signaling Pathway Context

The kinase inhibitors synthesized using this compound as a building block can target various signaling pathways implicated in cancer and other diseases. The specific pathway targeted depends on the kinase for which the inhibitor is designed. For example, inhibitors targeting kinases in the MAPK/ERK or PI3K/AKT pathways are of significant interest in oncology.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: Simplified kinase signaling pathways.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel kinase inhibitors. Its ready availability and straightforward reactivity in amide coupling reactions make it an attractive component for generating libraries of potential drug candidates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this reagent in their kinase inhibitor discovery programs. The ability to easily introduce a flexible linker with a modifiable terminus allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Troubleshooting & Optimization

Solubility issues with 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance between its polar and non-polar components. It possesses a polar carboxylic acid group, which tends to dissolve in polar solvents, and a non-polar tert-Butoxycarbonyl (Boc) protecting group along with a benzene ring, which contributes to its solubility in less polar organic solvents. The presence of both acidic (carboxylic acid) and hydrogen-bond accepting (Boc-carbonyl) groups dictates its interaction with different solvent types.[1]

Q2: My this compound is not dissolving in my chosen organic solvent. What should I do first?

A2: Initially, confirm the purity of your compound, as impurities can significantly impact solubility.[2] Also, verify that all your calculations for concentration are correct.[2] If these are not the issues, the primary factor is likely an inappropriate solvent choice. The principle of "like dissolves like" is a useful starting point; therefore, you should consider the polarity of your current solvent and try alternatives.[1]

Q3: Which organic solvents are recommended for dissolving this compound?

A3: For compounds with both acidic and protected amine functionalities, polar aprotic solvents are often effective. Recommended starting solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3] Alcohols such as methanol or ethanol can also be suitable.[4] For less polar systems, you might need to use a co-solvent approach. Neutral or hydrophobic peptides, which share characteristics with this molecule due to the Boc group, are often dissolved in a small amount of an organic solvent like DMSO or DMF and then diluted.[3]

Q4: Can I use physical methods to improve dissolution?

A4: Yes, two common and effective methods are sonication and gentle heating.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.[3]

  • Gentle Heating: Carefully warming the solution (e.g., to 40°C) can increase solubility.[2] However, you must exercise caution to avoid potential degradation of the compound. It is advisable to test this on a small scale first.[2]

Q5: The compound dissolved initially but then precipitated out of solution. What could be the cause and how can I fix it?

A5: Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or exceeding the compound's solubility limit at that specific condition.[2] To resolve this, you can try:

  • Adding a small amount of a stronger co-solvent (e.g., DMSO).[2]

  • Gently warming and agitating the solution to redissolve the precipitate.[2]

  • Sonicating the mixture.[2]

Q6: How does pH affect the solubility of this compound?

A6: The carboxylic acid group is ionizable. In basic conditions (e.g., by adding a base like sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a carboxylate salt.[5][6] This salt form is significantly more polar and often shows increased solubility in polar solvents, including aqueous solutions.[6]

Quantitative Solubility Data

Since specific experimental solubility data for this compound is not widely available, the following table presents hypothetical data to illustrate how its solubility might vary across common organic solvents. Actual values should be determined experimentally.

SolventPolarity IndexExpected Solubility (mg/mL)Notes
Hexane 0.1< 1Very low solubility expected due to high polarity mismatch.
Toluene 2.41 - 5Limited solubility.
Dichloromethane (DCM) 3.15 - 15Moderate solubility.
Ethyl Acetate 4.410 - 25Moderate to good solubility.
Tetrahydrofuran (THF) 4.020 - 40Good solubility.
Methanol 5.130 - 60Good solubility, aided by hydrogen bonding.
Ethanol 4.325 - 50Good solubility.
Acetonitrile 5.815 - 30Moderate solubility.
Dimethylformamide (DMF) 6.4> 100High solubility is expected.[3]
Dimethyl sulfoxide (DMSO) 7.2> 100High solubility is expected.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving solubility issues with this compound.

References

Technical Support Center: Optimizing Coupling Reactions of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule commonly used as a linker in the synthesis of more complex molecules.[1] It contains a carboxylic acid group, which can be activated for coupling, and a Boc-protected amine, which can be deprotected in a later step for further functionalization. Its most prominent application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a building block for the linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[2][3][4][5][6]

Q2: What are the most common methods for coupling this compound to an amine?

A2: The most common methods involve the use of coupling reagents to activate the carboxylic acid group, facilitating the formation of an amide bond with a primary or secondary amine. Widely used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU or HBTU.[7][8]

Q3: What is the purpose of using additives like NHS or HOBt with EDC?

A3: Additives like NHS or HOBt are used to increase the efficiency of EDC-mediated coupling reactions and to reduce the occurrence of side reactions.[7] EDC initially reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate can be unstable and may rearrange to an unreactive N-acylurea byproduct, leading to low yields.[3] NHS and HOBt react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine to form the desired amide bond.[3][9]

Q4: Which coupling reagent should I choose for my reaction?

A4: The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the potential for racemization (if coupling to a chiral amine), and the desired reaction time. For routine couplings, EDC/NHS or EDC/HOBt are cost-effective and reliable options.[10] For more challenging couplings, such as with sterically hindered amines or when trying to minimize epimerization, uronium salt-based reagents like HATU are often preferred due to their higher reactivity and faster reaction times.[8][11]

Q5: What is the optimal pH for EDC/NHS coupling reactions?

A5: EDC/NHS coupling is a two-step process with different optimal pH ranges for each step. The initial activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the NHS-activated ester with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[12] For a one-pot reaction, a compromise pH of 6.0-7.5 is often used.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Coupling Reagent EDC is sensitive to moisture and can degrade over time. Ensure you are using fresh, high-quality EDC and other coupling reagents. It is best to store them in a desiccator.
Suboptimal pH Verify the pH of your reaction mixture. For EDC/NHS couplings, consider a two-step pH adjustment: perform the activation at pH 4.5-6.0, then raise the pH to 7.2-8.5 for the coupling to the amine.[12]
Presence of Nucleophilic Impurities Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete in the reaction. Use non-nucleophilic buffers such as MES for the activation step and PBS for the coupling step.[12] Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated intermediate.[11]
Steric Hindrance If coupling to a bulky amine, consider using a more powerful coupling reagent like HATU.[8] Increasing the reaction time or temperature may also improve yields, but monitor for side reactions.[11]
Insufficient Reagent Equivalents Try increasing the equivalents of the coupling reagent and/or the amine. Pre-activation of the carboxylic acid with the coupling reagent before adding the amine can also enhance efficiency.[11]
Issue 2: Formation of a White Precipitate (Urea Byproduct)
Possible Cause Troubleshooting Steps
Use of DCC If you are using Dicyclohexylcarbodiimide (DCC), the precipitate is likely dicyclohexylurea (DCU), which is poorly soluble in most organic solvents.[8]
Purification The DCU precipitate can often be removed by filtration. If some remains in solution, it can be challenging to remove by chromatography. Consider switching to EDC, as its urea byproduct is water-soluble and easily removed during an aqueous workup.[8]
Issue 3: Presence of N-acylurea Side Product
Possible Cause Troubleshooting Steps
Rearrangement of O-acylisourea Intermediate This is more common when using a carbodiimide without an additive, especially in polar solvents.
Reaction Optimization Always use an additive like HOBt or NHS when performing carbodiimide-mediated couplings.[3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[3]
Issue 4: Racemization of Chiral Amines
Possible Cause Troubleshooting Steps
Base-catalyzed Epimerization The use of strong, non-sterically hindered bases can lead to racemization of the chiral center of the amine.
Reagent Selection Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[13] Employ coupling reagents known for low racemization potential, such as HATU or COMU, in combination with an additive like HOAt or OxymaPure.[8][13] Lowering the reaction temperature can also help to minimize racemization.[13]

Data Presentation

The following table provides illustrative yields for the coupling of benzoic acid derivatives with primary amines using different coupling reagents, based on literature reports for similar substrates. Actual yields for this compound may vary depending on the specific amine and reaction conditions.

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Typical Yield (%)
EDC / HOBt / DMAP (cat.)DIPEAAcetonitrile4272
HATUDIPEADMF538
PyBOPDIPEADMF690-98[11]
EDC / HOBtDIPEADMF12-1685-95

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, follow the workup and purification procedure described in Protocol 1 (steps 9-12).

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid 4-(2-(Boc-amino)ethyl)benzoic acid Activation Formation of Active Intermediate Carboxylic_Acid->Activation Coupling_Reagent EDC or HATU Coupling_Reagent->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for the coupling of this compound with an amine.

EDC_NHS_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (side product) O_acylisourea->N_acylurea Rearrangement NHS_ester NHS/HOBt Active Ester (more stable) O_acylisourea->NHS_ester + NHS/HOBt Amide Amide Product O_acylisourea->Amide + R'-NH2 NHS NHS / HOBt NHS_ester->Amide + R'-NH2 Amine R'-NH2 Urea Urea Byproduct

Caption: Reaction pathway for EDC-mediated amide coupling, highlighting the role of NHS/HOBt additives.

Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Check Reagent Quality (fresh EDC, anhydrous solvents) Start->Check_Reagents Check_pH Optimize Reaction pH (two-step pH adjustment) Start->Check_pH Check_Stoichiometry Adjust Stoichiometry (increase equivalents, pre-activate) Start->Check_Stoichiometry Result Improved Yield Check_Reagents->Result Check_pH->Result Change_Reagent Use Stronger Coupling Reagent (e.g., HATU for hindered substrates) Check_Stoichiometry->Change_Reagent Change_Reagent->Result

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

References

Technical Support Center: Utilizing 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (Boc-Aeb-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effective use of this versatile linker, including troubleshooting common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Boc-Aeb-OH) and what is its primary role in peptide synthesis?

A1: this compound is a bifunctional molecule commonly employed as a linker or spacer in solid-phase peptide synthesis (SPPS). Its carboxylic acid group allows for its attachment to an amino-functionalized resin (e.g., aminomethyl resin), while the Boc-protected amino group provides a starting point for the assembly of the peptide chain. It is not primarily used to prevent peptide aggregation during synthesis, but rather to introduce a flexible, non-amino acid spacer between the peptide and the solid support.

Q2: What are the advantages of using Boc-Aeb-OH as a linker?

A2: The use of Boc-Aeb-OH as a linker offers several potential advantages:

  • Increased Distance from the Resin: The ethylbenzoic acid structure places the growing peptide chain further away from the potentially sterically hindering resin matrix, which can improve reaction kinetics for coupling and deprotection steps.

  • Flexibility: The ethyl spacer provides flexibility, which can enhance the solvation of the peptide-resin complex.

  • Post-synthesis Modification: The aromatic ring can be a site for further chemical modifications after cleavage of the peptide from the resin.

Q3: Is Boc-Aeb-OH compatible with both Boc and Fmoc solid-phase peptide synthesis strategies?

A3: Boc-Aeb-OH is primarily designed for use in the Boc/Bzl protection strategy. The Boc protecting group on the aminoethyl side chain is removed under the same acidic conditions (e.g., with trifluoroacetic acid, TFA) used for the deprotection of the N-terminal Boc group of the growing peptide chain. While it could potentially be adapted for Fmoc chemistry, the Boc group on the linker would require a separate acid-labile deprotection step, which would add complexity to the synthesis.

Q4: Can the use of Boc-Aeb-OH as a linker help in preventing peptide aggregation?

A4: While not its primary function, the spacer provided by Boc-Aeb-OH can indirectly contribute to reducing on-resin aggregation. By increasing the distance between the growing peptide chains and the resin support, it can improve solvation and lessen intermolecular interactions that lead to aggregation, particularly for sequences prone to forming secondary structures.[1] However, for sequences known to be highly aggregation-prone, other strategies such as the use of specialized resins (e.g., TentaGel) or backbone protection should be considered.[2]

Troubleshooting Guides

Guide 1: Inefficient Coupling of the First Amino Acid to the Boc-Aeb-OH Linker

Symptom:

  • Low loading efficiency of the first amino acid onto the Boc-Aeb-OH-functionalized resin, as determined by a quantitative ninhydrin (Kaiser) test or Fmoc release assay (if the first amino acid is Fmoc-protected for quantification purposes).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete activation of the incoming amino acid. Pre-activate the Boc-amino acid with a suitable coupling reagent such as HBTU/HOBt or DCC for a sufficient duration before adding it to the resin.
Steric hindrance from the linker or the first amino acid. Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents). Extend the coupling time or perform a double coupling.
Poor solvation of the resin-linker complex. Ensure the resin is properly swollen in a suitable solvent like DMF or NMP before the coupling reaction. Sonication for short periods can help improve solvent penetration.[2]
Guide 2: Unexpected Side Reactions During Final Cleavage

Symptom:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide after cleavage from the resin.

  • Mass spectrometry data indicating modifications to the peptide or the linker.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Alkylation of sensitive residues by cations generated during cleavage. The tert-butyl cation generated from the Boc group deprotection can alkylate susceptible residues like Tryptophan or Tyrosine.[3] Use a scavenger cocktail during cleavage (e.g., TFA/TIS/H2O) to trap these reactive species.[2]
Incomplete cleavage from the resin. Ensure optimal cleavage conditions. For many Boc-based syntheses, strong acids like HF are required for complete cleavage from the linker-resin bond.[4][5] If using milder cleavage cocktails, extend the reaction time or increase the temperature.
Modification of the benzoic acid ring of the linker. Depending on the peptide sequence and cleavage conditions, the aromatic ring of the linker may undergo side reactions. The use of appropriate scavengers can help mitigate this.

Experimental Protocols

Protocol 1: Attachment of Boc-Aeb-OH to Aminomethyl Resin
  • Resin Swelling: Swell the aminomethyl resin in dichloromethane (DCM) for at least 30 minutes.

  • Linker Activation: In a separate vessel, dissolve 3 equivalents of Boc-Aeb-OH and 3 equivalents of a coupling reagent (e.g., HBTU) in N,N-Dimethylformamide (DMF). Add 6 equivalents of a base like N,N-Diisopropylethylamine (DIEA).

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and isopropanol.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Final Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Protocol 2: Standard Boc-SPPS Cycle on Boc-Aeb-OH Functionalized Resin
  • Resin Swelling: Swell the Boc-Aeb-OH functionalized resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[4]

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Wash the resin with DCM (3x) followed by DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualizations

experimental_workflow cluster_linker_attachment Linker Attachment cluster_spps_cycle Boc-SPPS Cycle Resin Aminomethyl Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Couple_Linker Couple Linker to Resin Swell_Resin->Couple_Linker Activate_Linker Activate Boc-Aeb-OH Activate_Linker->Couple_Linker Wash_Cap Wash and Cap Couple_Linker->Wash_Cap Functionalized_Resin Boc-Aeb-OH Resin Wash_Cap->Functionalized_Resin Start_Cycle Start with Boc-Aeb-OH Resin Deprotection Boc Deprotection (TFA/DCM) Start_Cycle->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing Coupling->Washing Next_AA Couple Next Amino Acid? Washing->Next_AA Next_AA->Deprotection Yes Cleavage Final Cleavage and Purification Next_AA->Cleavage No

Caption: Workflow for peptide synthesis using Boc-Aeb-OH as a linker.

troubleshooting_logic cluster_coupling Coupling Issues cluster_cleavage Cleavage Issues Start Problem Encountered Problem_Type What is the nature of the problem? Start->Problem_Type Low_Loading Low First AA Loading Problem_Type->Low_Loading Low Loading Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Problem_Type->Incomplete_Coupling Incomplete Coupling Unexpected_Peaks Unexpected HPLC Peaks Problem_Type->Unexpected_Peaks Post-Cleavage Impurities Increase_Equivalents Increase Equivalents & Time Low_Loading->Increase_Equivalents Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Check_Activation Check Reagent Quality & Activation Time Incomplete_Coupling->Check_Activation Check_MS Analyze by Mass Spec Unexpected_Peaks->Check_MS Use_Scavengers Add/Optimize Scavengers Check_MS->Use_Scavengers Alkylation Suspected Optimize_Cleavage Optimize Cleavage Time/ Reagent Check_MS->Optimize_Cleavage Incomplete Cleavage

References

Technical Support Center: Optimizing PROTAC Synthesis with 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve yields and overcome challenges in PROTAC synthesis when utilizing the linker 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid.

Troubleshooting Guide: Improving Synthetic Yields

Low yields are a common challenge in the multi-step synthesis of complex PROTAC molecules. This guide addresses frequent issues encountered during the coupling and deprotection steps involving this compound.

Question 1: I am experiencing low yields during the initial amide coupling of this compound with my amine-containing ligand (E3 ligase ligand or target protein binder). What are the likely causes and solutions?

Answer:

Low yields in the initial amide coupling step often stem from incomplete activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions. The aromatic nature of the benzoic acid in the linker can also influence its reactivity compared to aliphatic acid linkers.

Possible Causes & Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of the linker must be efficiently activated to react with the amine.

    • Solution: Employ a suitable coupling reagent. For aryl carboxylic acids, HATU is often a highly effective choice due to its high reactivity. Alternatively, EDC in combination with an additive like HOBt or Oxyma Pure can be used. Pre-activating the carboxylic acid with the coupling reagent and a base (like DIPEA) for 5-15 minutes before adding the amine can significantly improve yields.[1]

  • Amine Salt Formation: If your amine-containing starting material is a trifluoroacetate (TFA) or hydrochloride (HCl) salt, the acidic counterion can neutralize the base (e.g., DIPEA) required for the coupling reaction, hindering or preventing product formation.[1]

    • Solution: Perform a free-basing step before the coupling reaction. This can be achieved by dissolving the amine salt in a suitable solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution, followed by extraction and drying of the organic layer. Alternatively, using a strong cation exchange (SCX) cartridge can effectively provide the free amine.[1]

  • Side Reactions with Coupling Reagents: Uronium-based reagents like HATU can react with the amine starting material to form an inactive guanidinium byproduct if the carboxylic acid is not sufficiently pre-activated.[1]

    • Solution: Always add the coupling reagent to a mixture of the carboxylic acid and base first. Allow for a brief pre-activation period before introducing the amine to the reaction mixture.[1]

  • Steric Hindrance: If either the benzoic acid linker or the amine-containing ligand is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: Consider increasing the reaction time and/or temperature. If the issue persists, a less sterically hindered coupling reagent might be necessary.

  • Poor Solubility: The aromatic nature of the linker and potentially large, hydrophobic ligands can lead to poor solubility in common reaction solvents, resulting in incomplete reactions.

    • Solution: Screen a range of anhydrous solvents such as DMF, DMSO, or NMP to ensure all reactants are fully dissolved.

Question 2: My final PROTAC yield is low after the Boc-deprotection of the linker and the subsequent second amide coupling. What could be going wrong?

Answer:

Issues at this stage can arise from incomplete Boc-deprotection, side reactions during deprotection, or problems in the final coupling step.

Possible Causes & Troubleshooting Steps:

  • Incomplete Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group must be fully removed to reveal the primary amine for the next coupling step.

    • Solution: Monitor the deprotection reaction closely by LC-MS. A common method is using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 hours at room temperature.[2] If the reaction is sluggish, the reaction time can be extended.

  • Side Reactions during Deprotection (Alkylation): The tert-butyl cation generated during Boc removal is an electrophile and can react with nucleophilic residues on your molecule, leading to unwanted byproducts.

    • Solution: Add a "scavenger" to the TFA deprotection cocktail to trap the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS) or water. A typical cleavage cocktail is TFA/DCM/TIS.

  • Product Degradation under Acidic Conditions: Some functional groups within your PROTAC molecule may be sensitive to the strongly acidic conditions of TFA.

    • Solution: Keep the reaction temperature at 0 °C or room temperature and monitor the reaction closely to avoid prolonged exposure to the acid once the reaction is complete. Promptly remove the TFA under reduced pressure after the reaction is finished. Co-evaporation with a solvent like methanol can help remove residual TFA.[1]

  • Issues with the Second Coupling Reaction: Similar to the first coupling, incomplete activation, amine salt inhibition, or steric hindrance can lead to low yields in the final step.

    • Solution: The amine generated from the deprotection is a TFA salt. Ensure you use a sufficient excess of base (e.g., DIPEA, typically 3-4 equivalents) in the subsequent coupling reaction to neutralize the TFA salt and facilitate the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for forming an amide bond with this compound?

A1: For aryl carboxylic acids like this linker, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended coupling reagent due to its high efficiency and ability to suppress racemization.[4] Another common and effective choice is a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) used in conjunction with an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and reduce side reactions.[1][5]

Q2: How can I monitor the progress of my coupling and deprotection reactions?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring these reactions. It allows you to track the consumption of starting materials and the formation of the desired product. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative check of reaction progress.

Q3: What are the best practices for purifying my PROTAC intermediates and final product?

A3: Purification strategies depend on the properties of your specific molecules.

  • Flash Column Chromatography: This is often suitable for purifying Boc-protected intermediates.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is frequently the method of choice for purifying the final PROTAC, especially for highly polar molecules or to achieve high purity.[3][6]

Q4: Can the aromatic nature of the this compound linker affect the properties of my final PROTAC?

A4: Yes, the linker is a critical component that influences the overall properties of the PROTAC.[7] A linker containing an aromatic ring, like this benzoic acid derivative, will be more rigid than a flexible PEG or alkyl chain linker. This rigidity can impact the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the degradation efficacy.[7] It may also affect the solubility and cell permeability of the final PROTAC.

Data Presentation

Table 1: Recommended Reagent Stoichiometry for Amide Coupling Reactions
ReagentComponentRecommended EquivalentsNotes
HATU Coupling This compound or its derivative1.0
Amine-containing ligand1.1 - 1.2A slight excess can drive the reaction to completion.
HATU1.2
DIPEA2.0 - 3.0A higher amount may be needed if the amine is a TFA salt.
EDC/HOBt Coupling This compound or its derivative1.0
Amine-containing ligand1.1 - 1.2
EDC1.2 - 1.5
HOBt or Oxyma Pure1.2 - 1.5
DIPEA2.0 - 3.0
Table 2: Typical Reaction Conditions for PROTAC Synthesis Steps
StepReagent/SolventTemperatureTimeMonitoring
Amide Coupling Anhydrous DMF or DMSORoom Temperature4 - 12 hoursLC-MS
Boc Deprotection 20-50% TFA in DCM0 °C to Room Temperature1 - 2 hoursLC-MS

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring. Allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: To the pre-activated mixture, add a solution of the amine-containing ligand (1.1 eq) in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection
  • Preparation: Dissolve the purified Boc-protected intermediate from the previous step (1.0 eq) in DCM.

  • Deprotection: Add TFA (typically 20-50% v/v in DCM) to the solution. For sensitive substrates, consider adding a scavenger like TIS (1-2 eq).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with methanol or toluene to help remove residual TFA. The resulting amine salt is often used directly in the next coupling step without further purification.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_step4 Step 4: Purification Linker 4-(2-((Boc)amino)ethyl)benzoic acid Coupling1 HATU, DIPEA in DMF Linker->Coupling1 Ligand1 Amine-containing Ligand 1 (e.g., E3 Ligase Ligand) Ligand1->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection TFA in DCM Intermediate1->Deprotection Intermediate2 Amine-Functionalized Intermediate (TFA Salt) Deprotection->Intermediate2 Coupling2 HATU, DIPEA in DMF Intermediate2->Coupling2 Ligand2 Carboxylic Acid-containing Ligand 2 (e.g., Target Protein Binder) Ligand2->Coupling2 CrudePROTAC Crude PROTAC Coupling2->CrudePROTAC Purification Preparative RP-HPLC CrudePROTAC->Purification FinalPROTAC Final PROTAC Purification->FinalPROTAC

Caption: A general workflow for PROTAC synthesis.

Troubleshooting_Logic Start Low Yield in Amide Coupling Q1 Is the Carboxylic Acid Fully Activated? Start->Q1 S1 Use HATU or EDC/HOBt. Pre-activate for 15 min. Q1->S1 No Q2 Is the Amine a Free Base? Q1->Q2 Yes S1->Q2 S2 Perform free-basing step or use SCX cartridge. Q2->S2 No Q3 Are Reactants Fully Solubilized? Q2->Q3 Yes S2->Q3 S3 Screen anhydrous solvents (DMF, DMSO, NMP). Q3->S3 No End Yield Optimized Q3->End Yes S3->End

Caption: Troubleshooting logic for low coupling yield.

References

Minimizing racemization during the activation of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Activation of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Welcome to the technical support center for the activation of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the activation of this compound for subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the process that results in the formation of a mixture of enantiomers (in this case, D and L forms) from a single, pure enantiomer. During the activation of the carboxylic acid group of this compound, the chiral center (the alpha-carbon of the amino acid backbone) can lose its stereochemical integrity. This is a significant concern because the biological activity of peptides and other chiral molecules is often highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered binding properties, or unpredictable pharmacological effects.[1]

Q2: What is the primary mechanism leading to racemization during the activation of this N-protected amino acid derivative?

A2: The most common mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group can cyclize, and the proton at the chiral alpha-carbon of this oxazolone intermediate becomes acidic. This proton can be easily abstracted by a base present in the reaction mixture, leading to a loss of stereochemistry. The subsequent reaction with an amine nucleophile can then occur from either face of the planar, achiral intermediate, resulting in a mixture of D and L products. A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated acid.[2]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization, including:

  • Coupling Reagents: The choice of activating agent is critical.

  • Additives: The presence of racemization-suppressing additives is highly recommended.[3]

  • Base: The type and amount of base used can significantly affect racemization.[4]

  • Temperature: Higher temperatures generally increase the rate of racemization.[5][6]

  • Solvent: The polarity of the solvent can play a role.[4][7]

  • Pre-activation Time: Longer pre-activation times can lead to increased racemization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of racemization detected in the final product. Use of carbodiimides (e.g., DCC, EDC) without an additive.Always use carbodiimides in combination with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][8][9]
Use of a strong organic base (e.g., DIPEA).Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine).[3][4] In some cases, base-free conditions with DIC/HOBt can be optimal.[3]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While higher temperatures can increase reaction rates, they also accelerate racemization.[5][6]
Prolonged pre-activation of the carboxylic acid.Avoid a separate pre-activation step. Instead, add the coupling reagent and additive to the carboxylic acid and then immediately add the amine component.[4]
Formation of N-acylurea byproduct. A side reaction common with carbodiimide coupling reagents.The use of additives like HOBt or HOAt can help to minimize the formation of N-acylurea by trapping the activated intermediate as a more stable active ester.[3][7]
Low coupling efficiency. Incomplete activation of the carboxylic acid.Ensure stoichiometric amounts of the coupling reagent are used. Consider using more efficient phosphonium or aminium/uronium reagents like BOP, PyBOP, HBTU, or HATU, especially for sterically hindered couplings.[3][8]
Aggregation of reactants.If aggregation is suspected, especially in solid-phase synthesis, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO).[9]

Data on Racemization with Various Coupling Reagents

The following table summarizes the relative risk of racemization associated with different classes of coupling reagents, based on findings in peptide synthesis literature.

Coupling Reagent Class Examples Relative Racemization Risk Key Considerations
Carbodiimides (without additives) DCC, DIC, EDCHighProne to racemization and N-acylurea formation.[3][7]
Carbodiimides (with additives) DIC/HOBt, EDC/HOAt, DIC/OxymaLowAdditives significantly suppress racemization.[3][8][10][11]
Phosphonium Salts BOP, PyBOP, PyAOPLow to MediumGenerally efficient with low racemization.[3][8] BOP produces carcinogenic HMPA as a byproduct.[3]
Aminium/Uronium Salts HBTU, TBTU, HATU, COMULow to MediumHighly efficient coupling reagents.[3][12] Risk of guanidinylation of the amine component if used in excess.[9]

Note: The exact percentage of racemization is highly dependent on the specific substrates, base, solvent, and temperature used.

Experimental Protocols

Protocol 1: Low-Racemization Activation using DIC/HOBt

This protocol is a standard and cost-effective method for minimizing racemization.

  • Dissolve: Dissolve 1 equivalent of this compound in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add Additive: Add 1.1 equivalents of 1-hydroxybenzotriazole (HOBt).

  • Cool: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Add 1.1 equivalents of N,N'-diisopropylcarbodiimide (DIC).

  • Stir: Stir the mixture at 0 °C for 5-10 minutes.

  • Add Nucleophile: Add 1 equivalent of the amine nucleophile to the reaction mixture.

  • React: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS until completion.

  • Work-up: The byproduct, diisopropylurea, is soluble in many organic solvents and can typically be removed during purification.[3][8]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for more challenging couplings where high reactivity is required.

  • Dissolve: Dissolve 1 equivalent of this compound and 1 equivalent of the amine nucleophile in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add Reagents: Add 1.05 equivalents of HATU.

  • Add Base: Add 2 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For racemization-prone couplings, a weaker base like NMM is preferred.[3]

  • React: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction and proceed with standard aqueous work-up and purification procedures.

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway N_Protected_Acid N-Protected Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Protected_Acid->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Cyclization Desired_Product Desired L-Peptide Activated_Intermediate->Desired_Product + Amine Nucleophile (with additive) Racemic_Product Racemic Product (L- and D-Peptide) Oxazolone->Racemic_Product + Amine Nucleophile Troubleshooting_Workflow Start High Racemization Detected Q_Additive Are you using a carbodiimide with an additive (HOBt, HOAt)? Start->Q_Additive A_Additive Add HOBt or HOAt to the reaction. Q_Additive->A_Additive No Q_Base What base are you using? Q_Additive->Q_Base Yes A_Additive->Q_Base A_Base_Strong Switch from DIPEA to a weaker base (NMM or Collidine). Q_Base->A_Base_Strong Strong (DIPEA) Q_Temp Is the reaction run at elevated temperature? Q_Base->Q_Temp Weak (NMM) A_Base_Strong->Q_Temp A_Temp Perform reaction at 0°C or room temperature. Q_Temp->A_Temp Yes End Racemization Minimized Q_Temp->End No A_Temp->End

References

Technical Support Center: Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid. This guide addresses common issues encountered during the synthesis and purification of this compound.

Troubleshooting and FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction seems incomplete, and I have a significant amount of unreacted 4-(2-aminoethyl)benzoic acid. What could be the cause?

A1: Incomplete reactions are often due to a few key factors:

  • Insufficient Base: The reaction requires a base to deprotonate the amino group of the starting material, making it nucleophilic enough to react with di-tert-butyl dicarbonate ((Boc)₂O). Ensure you are using the correct stoichiometry of a suitable base, such as sodium hydroxide or sodium bicarbonate.[1][2]

  • Inactive (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. It is advisable to use a fresh bottle or to check the purity of your reagent.

  • Reaction Time and Temperature: The reaction is typically stirred at room temperature.[1] If the reaction is sluggish, ensure adequate stirring and allow for sufficient reaction time (e.g., 4 hours or more) and monitor the progress by Thin Layer Chromatography (TLC).

Q2: I am observing a byproduct with a higher Rf value than my desired product on the TLC plate. What could it be?

A2: A higher Rf value typically indicates a less polar compound. In this synthesis, a likely candidate for a less polar byproduct is the di-Boc protected amine. This occurs when the primary amine is acylated twice by the (Boc)₂O. To minimize its formation, you can try:

  • Controlling Stoichiometry: Avoid using a large excess of (Boc)₂O. A slight excess (e.g., 1.2 equivalents) is usually sufficient.[1]

  • Reaction Conditions: Running the reaction at a lower temperature might help to improve selectivity for the mono-Boc protected product.

Q3: After the workup, my crude product has a strong, sweet odor. What is this, and how can I remove it?

A3: The sweet odor is likely due to unreacted di-tert-butyl dicarbonate and its hydrolysis byproduct, tert-butanol.[3] These are common impurities in Boc protection reactions. Several methods can be used for their removal:

  • Aqueous Workup: Washing the organic layer with a saturated sodium bicarbonate solution can help to hydrolyze and remove the unreacted (Boc)₂O.[3]

  • Evaporation: Both di-tert-butyl dicarbonate and tert-butanol are volatile and can often be removed by rotary evaporation under reduced pressure.[3]

  • Column Chromatography: These byproducts will typically elute with non-polar solvents during column chromatography, allowing for their separation from the more polar product.[1][3]

Q4: Can I use recrystallization to purify my final product? What solvent system should I use?

A4: Recrystallization is a viable method for purifying this compound, which is a solid at room temperature.[1] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Given the molecule's structure with both polar (carboxylic acid and carbamate) and non-polar (benzene ring and tert-butyl group) regions, suitable solvent systems could include:

  • Mixed Solvents: A mixture of a polar solvent like ethyl acetate or methanol with a non-polar solvent like hexanes or petroleum ether is a good starting point.[4] You would dissolve the crude product in a minimal amount of the hot polar solvent and then gradually add the non-polar solvent until turbidity is observed, then allow it to cool slowly.

  • Water: For benzoic acid derivatives, water can sometimes be used for recrystallization, as the solubility often increases significantly with temperature.[5][6][7]

Q5: How can I effectively separate the unreacted starting material, 4-(2-aminoethyl)benzoic acid, from the product?

A5: The starting material and the product have different properties that can be exploited for separation:

  • Acid-Base Extraction: Since the starting material has a free amino group, it will be more basic than the Boc-protected product. You could potentially use an acidic wash (e.g., dilute HCl) to protonate the starting material and extract it into the aqueous phase, leaving your product in the organic phase. However, care must be taken as the Boc group is acid-labile. A milder acidic wash might be necessary.

  • Column Chromatography: This is a very effective method. The starting material is more polar than the product and will have a lower Rf value on TLC. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, should provide good separation. A common eluent system for this separation is a mixture of dichloromethane and methanol.[1]

Data on Purification of this compound

The following table summarizes the expected outcomes of different purification methods. Specific quantitative data on purity for each method is often dependent on the initial crude purity and the precise experimental conditions.

Purification MethodTypical Purity AchievedKey AdvantagesCommon Impurities Removed
Precipitation and Filtration Moderate to High (>90%)Simple and quick initial purification.Insoluble impurities.
Acid-Base Extraction Moderate to HighGood for removing basic or acidic impurities.Unreacted 4-(2-aminoethyl)benzoic acid.
Recrystallization High (>95%)Can yield highly pure crystalline product.Byproducts with different solubility profiles.
Flash Column Chromatography Very High (>98%)Excellent for separating compounds with different polarities.Unreacted starting material, (Boc)₂O, tert-butanol, di-Boc byproduct.[1][3]

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-(2-aminoethyl)benzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • 10% Citric acid solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in 1 M aqueous NaOH solution.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Acidify the aqueous layer with a 10% citric acid solution until a white solid precipitates.

  • Separate the precipitated solid by filtration.

  • Extract the filtrate three times with ethyl acetate.

  • Combine all organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in dichloromethane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane, starting from 100% CH₂Cl₂ and gradually increasing the methanol concentration to 5% (e.g., 100:0 to 95:5 v/v).[1]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow and troubleshooting logic.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-(2-aminoethyl)benzoic acid reaction Reaction with (Boc)₂O in 1M NaOH start->reaction workup Aqueous Workup: Ethyl Acetate Extraction & Acidification reaction->workup crude Crude Product workup->crude column Flash Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure Pure Product: This compound column->pure recrystallization->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_reaction Reaction Issues cluster_purification Purification Issues cluster_solutions Potential Solutions start Problem Encountered incomplete Incomplete Reaction? start->incomplete byproduct High Rf Byproduct? start->byproduct odor Sweet Odor in Crude? start->odor unreacted_start Unreacted Starting Material Present? start->unreacted_start sol_incomplete Check Base Stoichiometry & (Boc)₂O Activity incomplete->sol_incomplete sol_byproduct Control (Boc)₂O Stoichiometry & Temperature byproduct->sol_byproduct sol_odor Aqueous Bicarbonate Wash &/or High Vacuum odor->sol_odor sol_unreacted Acid-Base Extraction or Column Chromatography unreacted_start->sol_unreacted

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Validation & Comparative

Purity Analysis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of synthetic pathways and for guaranteeing the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid.

Principles of Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound.[1] For purity analysis, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents. By comparing the integration of signals corresponding to the target compound with those of any impurities, a quantitative assessment of purity can be achieved. Key diagnostic signals for this compound include the characteristic singlet of the nine equivalent protons of the tert-butyl group around 1.33-1.4 ppm and the distinct aromatic protons.[1][2]

High-Performance Liquid Chromatography (HPLC) is a separative technique that is highly effective for purity determination. A sample is dissolved in a solvent and injected into a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of NMR and HPLC for Purity Analysis

The choice between NMR and HPLC for purity analysis depends on the specific requirements of the study. The following table provides a summary comparison of the two techniques.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Information Provided Structural confirmation and quantitative puritySeparation of components and quantitative purity
Quantification Relative quantification against an internal standardRelative quantification based on peak area
Sensitivity LowerHigher
Sample Throughput LowerHigher
Sample Requirement Typically 5-10 mg[1]Microgram to milligram range
Destructive/Non-destructive Non-destructiveDestructive
Typical Impurities Detected Structurally different moleculesCompounds with different polarity/retention times

Experimental Protocols

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra for purity analysis is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

  • Data Processing and Analysis: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals to the corresponding atoms in the structure.[1]

HPLC Protocol

A general reversed-phase HPLC method for the purity analysis is detailed below:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acid modifier like 0.1% trifluoroacetic acid or formic acid, is often effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of 254 nm.

  • Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and any impurity peaks. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation

Expected ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound in CDCl₃.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.83Doublet2HAromatic protons ortho to the carboxylic acid
~7.28Doublet2HAromatic protons meta to the carboxylic acid
~6.84Broad triplet1HNH proton of the carbamate
~3.14Quartet2H-CH₂-NH-
~2.74Triplet2HAr-CH₂-
~1.33Singlet9Htert-butyl protons of the Boc group

Data is based on reported values and may vary slightly based on experimental conditions.[2]

Typical HPLC Method Parameters
ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 25 °C

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 process Process Spectra (FT, Phase, Baseline) acquire_h1->process calibrate Calibrate to Solvent Peak process->calibrate integrate Integrate Peaks calibrate->integrate calculate Calculate Purity integrate->calculate

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data Data Processing weigh Prepare 1 mg/mL Stock Solution dilute Dilute to Working Concentration weigh->dilute setup Equilibrate HPLC System dilute->setup inject Inject Sample onto C18 Column setup->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Peak Area % integrate->calculate report Report Purity calculate->report

Potential Impurities

The purity analysis should aim to detect potential impurities from the synthesis of this compound. Common impurities could include:

  • Starting Material: Unreacted 4-(2-aminoethyl)benzoic acid.

  • Reagent Residue: Di-tert-butyl dicarbonate or its by-products.

  • Deprotected Product: The free amine resulting from the loss of the Boc protecting group.

  • Side-reaction Products: Impurities formed during the reaction, such as N,N-di-Boc protected species.

Conclusion

Both NMR and HPLC are indispensable tools for the purity analysis of this compound. NMR provides invaluable structural confirmation and can be used for quantitative analysis, making it ideal for initial characterization and for identifying unknown impurities. HPLC offers superior sensitivity and higher throughput, making it the preferred method for routine purity checks and for detecting trace-level impurities. For comprehensive quality control, a combination of both techniques is often the most robust approach, utilizing NMR for structural identity and HPLC for high-sensitivity purity assessment.

References

A Comparative Analysis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid with other common PROTAC (Proteolysis Targeting Chimera) linkers. Supported by experimental data, this document delves into the critical role of the linker in determining the efficacy of these heterobifunctional molecules and presents detailed methodologies for key experiments.

PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects these two functional ends. While the choice of ligands dictates target specificity, the linker's structure—its length, composition, and flexibility—is a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.

The linker's primary function is to optimally position the POI and the E3 ligase to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein. An improperly designed linker can lead to steric hindrance, preventing the formation of this complex, or result in a non-productive arrangement that fails to trigger ubiquitination.

This guide focuses on the characteristics of this compound, an aromatic linker, and compares its potential performance with more conventional flexible linkers, such as those based on polyethylene glycol (PEG) and alkyl chains.

Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key performance indicators.

Table 1: Comparison of Aromatic/Rigid vs. Flexible Linkers on PROTAC Performance

PROTAC TargetE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Androgen Receptor (AR)IAPFlexiblePEG~3000>80[1]
Androgen Receptor (AR)IAPRigidDisubstituted PhenylNo Activity<10[1]
SMARCA2VHLFlexiblePEG30065[1]
SMARCA2VHLRigidp-disubstituted Aryl<100 (improved)>90[1]
TBK1Not SpecifiedFlexibleAlkyl/Ether (<12 atoms)No degradation-[1]
TBK1Not SpecifiedFlexibleAlkyl/Ether (21 atoms)396[1]
CRBNVHLFlexibleAlkyl (9 atoms)Concentration-dependent decreaseNot specified[2]
CRBNVHLFlexiblePEG (3 units)Weak degradationNot specified[2]

The data suggests that the introduction of rigidity into the linker, as is the case with aromatic structures like benzoic acid derivatives, can have a profound, though not always predictable, impact on PROTAC activity. In some instances, a more rigid linker can enhance potency by pre-organizing the molecule into a bioactive conformation favorable for ternary complex formation.[1] However, in other cases, the lack of flexibility can be detrimental, preventing the necessary conformational adjustments for a productive interaction between the target protein and the E3 ligase.[1] The choice between a flexible and a rigid linker is therefore highly dependent on the specific target protein and E3 ligase pair.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures involved in evaluating PROTACs, the following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Variation) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot for Degradation (DC50 & Dmax) Cell_Culture->Western_Blot Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

A Comparative Guide to Alternative Protecting Groups for 4-(2-aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone in the multi-step synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. For a bifunctional molecule like 4-(2-aminoethyl)benzoic acid, which possesses both a nucleophilic primary amine and a carboxylic acid, orthogonal protection strategies are paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a comprehensive comparison of common and alternative protecting groups for both the amino and carboxylic acid functionalities of 4-(2-aminoethyl)benzoic acid, supported by experimental data and detailed protocols.

Protecting the Amino Group: A Comparison of Boc, Fmoc, and Cbz

The protection of the primary amino group is crucial to prevent its undesired reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or peptide couplings. The most widely employed protecting groups for amines are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). Their orthogonality, based on distinct deprotection conditions, allows for selective removal without affecting other protecting groups.[1]

Protecting GroupAbbreviationProtection ReagentTypical Protection ConditionsTypical YieldDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O1 M NaOH (aq), Room Temperature, 4h16%[2]Strong acid (e.g., TFA in CH₂Cl₂ or 4 M HCl in dioxane)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuAqueous NaHCO₃, Room TemperatureHigh (General)20% Piperidine in DMF
CarboxybenzylCbzBenzyl chloroformate (Cbz-Cl)Aqueous NaHCO₃, 0 °C to Room TemperatureHigh (General)Catalytic Hydrogenolysis (H₂, Pd/C)

Note: While a specific high-yield protocol for the Fmoc and Cbz protection of 4-(2-aminoethyl)benzoic acid was not found in the reviewed literature, general procedures for primary amines typically afford high yields. The reported low yield for the Boc protection suggests that optimization may be required for this specific substrate.

Experimental Protocols: Amino Group Protection

Boc Protection of 4-(2-aminoethyl)benzoic acid [2]

  • Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid (1.0 equiv.) and di-tert-butyl dicarbonate (1.2 equiv.) in a 1 M aqueous solution of sodium hydroxide.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Add ethyl acetate and acidify with a 10% aqueous citric acid solution to precipitate the product.

  • Purification: Filter the solid and purify the filtrate by silica gel chromatography to yield 4-(2-(Boc-amino)ethyl)benzoic acid.

General Fmoc Protection of a Primary Amine

  • Dissolution: Dissolve the amine (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Acidify the mixture and extract the product with an organic solvent.

  • Purification: Purify by recrystallization or silica gel chromatography.

General Cbz Protection of a Primary Amine [3]

  • Reaction Setup: To a solution of the amine (1.0 equiv.) in water, add benzyl chloroformate (Cbz-Cl) (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Work-up: Upon completion, extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate to obtain the Cbz-protected amine.

Protecting the Carboxylic Acid Group: A Comparison of Ester Protecting Groups

Esterification is the most common method for protecting the carboxylic acid functionality. The choice of ester depends on the desired stability and the conditions required for its subsequent removal. Methyl, benzyl, and tert-butyl esters are frequently used due to their differing cleavage conditions, which allows for orthogonality with the common amine protecting groups.

Protecting GroupProtection MethodTypical ReagentsTypical YieldDeprotection Conditions
Methyl EsterFischer EsterificationMethanol, H₂SO₄ (cat.)~90% (for Benzoic Acid)[4]Base-catalyzed hydrolysis (e.g., LiOH, NaOH)
Benzyl EsterBenzylationBenzyl bromide, BaseHigh (General)Catalytic Hydrogenolysis (H₂, Pd/C)
tert-Butyl EsterAcid-catalyzed esterificationtert-Butanol, H₂SO₄ (cat.)>85% (inferred for similar industrial processes)[5]Acid-catalyzed hydrolysis (e.g., TFA)
Experimental Protocols: Carboxylic Acid Protection

Methyl Esterification (Fischer Esterification) of Benzoic Acid [4]

  • Reaction Setup: Dissolve benzoic acid (1.0 equiv.) in methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid.

  • Reaction: Heat the mixture at 65 °C until the reaction is complete.

  • Work-up: Remove the solvent under reduced pressure, extract the residue with ethyl acetate, and wash with saturated sodium bicarbonate solution.

  • Purification: Dry the organic phase and concentrate to obtain methyl benzoate.

General Benzyl Esterification

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent and add a base (e.g., triethylamine).

  • Reagent Addition: Add benzyl bromide (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, wash with water and extract with an organic solvent.

  • Purification: Dry and concentrate the organic layer to yield the benzyl ester.

General tert-Butyl Esterification [5]

  • Reaction Setup: React the carboxylic acid (1.0 equiv.) with tert-butanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Reaction: Heat the reaction mixture to drive the equilibrium towards the product.

  • Work-up: Neutralize the acid catalyst and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer to obtain the tert-butyl ester.

Orthogonal Protection Strategies and Deprotection

The true power of these protecting groups lies in their orthogonal nature, enabling the selective deprotection of one functional group while others remain intact. This is critical for the stepwise synthesis of complex derivatives of 4-(2-aminoethyl)benzoic acid.

Deprotection Protocols

Boc Deprotection (Acidic Cleavage)

  • Reaction: Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) or 4 M HCl in dioxane.

  • Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

Fmoc Deprotection (Basic Cleavage)

  • Reaction: Treat the Fmoc-protected compound with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Monitoring: The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up: Remove the solvent and excess piperidine under reduced pressure.

Cbz Deprotection (Hydrogenolysis)

  • Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol) and add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

Ester Deprotection

  • Methyl/Ethyl Esters: Saponification using an aqueous base like lithium hydroxide or sodium hydroxide, followed by acidic work-up.

  • Benzyl Esters: Cleaved under the same hydrogenolysis conditions as the Cbz group.

  • tert-Butyl Esters: Removed by treatment with a strong acid, such as trifluoroacetic acid.

Visualizing Orthogonal Protection Strategies

The following diagrams, generated using Graphviz, illustrate the logical workflow of orthogonal protection and deprotection schemes for 4-(2-aminoethyl)benzoic acid.

Protection_Deprotection_Workflow cluster_amino Amino Group Protection cluster_carboxyl Carboxylic Acid Protection cluster_deprotection Deprotection A 4-(2-aminoethyl)benzoic acid Boc Boc-NH-R-COOH A->Boc (Boc)₂O, Base Fmoc Fmoc-NH-R-COOH A->Fmoc Fmoc-Cl, Base Cbz Cbz-NH-R-COOH A->Cbz Cbz-Cl, Base Me H₂N-R-COOMe A->Me MeOH, H⁺ Bn H₂N-R-COOBn A->Bn BnBr, Base tBu H₂N-R-COOtBu A->tBu tBuOH, H⁺ Free_Amine H₂N-R-COOH Boc->Free_Amine TFA or HCl Fmoc->Free_Amine Piperidine Cbz->Free_Amine H₂, Pd/C Free_Acid PG-NH-R-COOH Me->Free_Acid LiOH Bn->Free_Acid H₂, Pd/C tBu->Free_Acid TFA

Caption: Protection and deprotection workflows for the amino and carboxyl groups.

Orthogonal_Strategy_1 Start 4-(2-aminoethyl)benzoic acid Step1 Boc Protection (Amino) Start->Step1 Step2 Boc-NH-R-COOH Step1->Step2 Step3 Benzyl Esterification (Carboxyl) Step2->Step3 Step4 Boc-NH-R-COOBn Step3->Step4 Step5 Selective Boc Deprotection Step4->Step5 Step6 H₂N-R-COOBn Step5->Step6 Step7 Further modification at Amine Step6->Step7 Step8 Final Deprotection (Benzyl Ester) Step7->Step8 End Final Product Step8->End

Caption: Orthogonal strategy: Boc (acid-labile) and Benzyl (hydrogenolysis).

Orthogonal_Strategy_2 Start 4-(2-aminoethyl)benzoic acid Step1 Fmoc Protection (Amino) Start->Step1 Step2 Fmoc-NH-R-COOH Step1->Step2 Step3 tert-Butyl Esterification (Carboxyl) Step2->Step3 Step4 Fmoc-NH-R-COOtBu Step3->Step4 Step5 Selective Fmoc Deprotection Step4->Step5 Step6 H₂N-R-COOtBu Step5->Step6 Step7 Further modification at Amine Step6->Step7 Step8 Final Deprotection (tert-Butyl Ester) Step7->Step8 End Final Product Step8->End

Caption: Orthogonal strategy: Fmoc (base-labile) and tert-Butyl (acid-labile).

References

Navigating the Mass Spectra: A Comparative Guide to Peptides Synthesized with 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of modified peptides, the choice of linker or modifier is a critical decision that significantly influences the downstream characterization by mass spectrometry. This guide provides an objective comparison of the mass spectrometric behavior of peptides incorporating the rigid aromatic linker, 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, against peptides modified with a flexible polyethylene glycol (PEG) linker. Supported by established fragmentation principles and detailed experimental protocols, this document serves as a practical resource for predicting, interpreting, and troubleshooting mass spectrometry data of these modified peptides.

The incorporation of chemical linkers and modifiers into peptides is a cornerstone of modern drug development and proteomics, enabling the creation of molecules with enhanced stability, targeted delivery, or novel functionalities like proteolysis-targeting chimeras (PROTACs). This compound provides a semi-rigid aromatic spacer, offering a defined spatial orientation between different parts of a molecule. In contrast, flexible PEG linkers are often employed to improve solubility and pharmacokinetic properties. Understanding their distinct signatures in mass spectrometry is paramount for successful characterization and quality control.

Comparative Mass Spectrometry Performance

The structural differences between a rigid aromatic linker and a flexible PEG linker lead to distinct and predictable fragmentation patterns in tandem mass spectrometry (MS/MS). These differences can be leveraged for unambiguous identification and structural elucidation.

One of the key fragmentation pathways for peptides containing the this compound moiety involves the characteristic neutral loss of components from the Boc protecting group. Under collision-induced dissociation (CID), this can manifest as the loss of isobutylene (56 Da) or tert-butanol (74 Da).[1] The aromatic ring itself can also lead to specific fragmentation patterns, aiding in the confirmation of the modification.

Conversely, peptides modified with PEG linkers exhibit a signature fragmentation pattern characterized by the repeated loss of ethylene glycol units (44 Da) upon CID.[2][3][4] This "picket fence" appearance in the mass spectrum is a hallmark of PEGylated molecules and allows for easy identification and characterization of the PEG chain length and heterogeneity.[4]

The following table summarizes the expected quantitative data from the mass spectrometry analysis of peptides modified with these two types of linkers.

FeaturePeptide with 4-(2-((Boc)amino)ethyl)benzoic AcidPeptide with Amino-PEGn-Carboxylic Acid Linker
Parent Ion (m/z) Calculated mass of peptide + 265.31 DaCalculated mass of peptide + (n*44.03 + 75.07) Da
Primary Fragmentation Backbone amide bond cleavage (b- and y-ions)Backbone amide bond cleavage (b- and y-ions)
Characteristic Neutral Loss - 56 Da (isobutylene from Boc group)- 74 Da (tert-butanol from Boc group)- 100 Da (Boc group)- Repeated 44 Da (ethylene glycol unit)
Linker-Specific Fragment Ions Ions corresponding to the benzoic acid moietyA series of ions separated by 44 Da
Ionization Efficiency Generally good due to the aromatic ringCan be variable depending on PEG length
Spectral Complexity Moderate, with predictable neutral lossesCan be high with polydisperse PEGs

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of modified peptides. Below are representative protocols for the incorporation of this compound into a peptide via solid-phase peptide synthesis (SPPS) and the subsequent analysis by LC-MS/MS.

Protocol 1: Solid-Phase Synthesis of a Peptide with this compound

This protocol outlines the manual coupling of the aromatic linker to the N-terminus of a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Coupling Reagent Activation: In a separate vessel, dissolve this compound (2 equivalents relative to the resin loading), a coupling agent such as HATU (1.95 equivalents), and a base like diisopropylethylamine (DIPEA) (4 equivalents) in DMF.

  • Coupling Reaction: Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: LC-MS/MS Analysis of the Modified Peptide

This protocol provides a general method for the analysis of the purified peptide using a standard liquid chromatography-tandem mass spectrometry system.

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Acquire a full scan from m/z 200 to 2000.

    • MS2 Fragmentation: Use data-dependent acquisition to trigger fragmentation of the most intense precursor ions via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Analysis: Process the raw data using appropriate software to identify the peptide and characterize its fragmentation pattern, paying close attention to the expected neutral losses and linker-specific fragments.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Peptide Synthesis Workflow Resin Peptide-Resin (N-terminus deprotected) Activation Activate Linker (Benzoic Acid Derivative + HATU/DIPEA) Coupling Couple Linker to Peptide Resin->Coupling Activation->Coupling Cleavage Cleave and Deprotect (TFA Cocktail) Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Synthesis of a peptide with the aromatic linker.

G cluster_ms LC-MS/MS Analysis Workflow Sample Modified Peptide Sample LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS2 Fragmentation (CID/HCD) MS1->MS2 Analysis Data Analysis MS2->Analysis G cluster_comparison Fragmentation Comparison cluster_aromatic Aromatic Linker cluster_peg PEG Linker Aromatic_Peptide [Peptide-Linker-Boc]+ Aromatic_Fragments b- and y-ions + Neutral Loss of 56/74 Da Aromatic_Peptide->Aromatic_Fragments CID PEG_Peptide [Peptide-PEGn]+ PEG_Fragments b- and y-ions + Repeated Loss of 44 Da PEG_Peptide->PEG_Fragments CID

References

A Comparative Guide to Novel PROTAC Linkers vs. The Established 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide provides a comprehensive comparison of new and emerging PROTAC linkers against the widely used benchmark linker, 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid. This traditional linker, an alkyl chain with a Boc-protected amine, has been a staple in early PROTAC design due to its synthetic tractability. However, recent advancements have led to the development of novel linkers with improved properties, offering enhanced degradation potency and better drug-like characteristics.

The Evolving Landscape of PROTAC Linkers

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. The length, composition, and rigidity of the linker are critical parameters that influence the stability and geometry of this ternary complex.

Benchmark Linker: this compound

This linker is a classic example of a flexible alkyl chain with a terminal carboxylic acid for conjugation and a Boc-protected amine that allows for modular synthesis. While its flexibility can be advantageous in allowing the PROTAC to adopt various conformations to form the ternary complex, it can also lead to entropic penalties and less defined structure-activity relationships (SAR).

Novel PROTAC Linkers: Enhancing Performance

Modern PROTAC design has moved beyond simple alkyl chains to incorporate a variety of chemical motifs aimed at optimizing performance:

  • Polyethylene Glycol (PEG) Linkers: These are the most common type of flexible linkers used in contemporary PROTACs. The repeating ethylene glycol units enhance hydrophilicity and solubility, which are often challenging for large PROTAC molecules. The length of the PEG chain can be systematically varied to empirically optimize degradation efficiency.

  • Rigid Linkers: To overcome the conformational flexibility of alkyl and PEG chains, rigid linkers incorporating structures like piperazine, piperidine, or alkynes are being increasingly explored. These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved stability of the ternary complex.

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries. Linkers containing azide or alkyne functionalities allow for the rapid and efficient connection of the POI and E3 ligase ligands, facilitating the exploration of diverse linker lengths and compositions.

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum level of degradation (Dmax), which indicates its efficacy.

The following tables summarize representative data from studies comparing the performance of PROTACs with different linker types. It is important to note that direct head-to-head comparisons in a single study against this compound are limited in publicly available literature. The data presented here is a synthesized comparison from various studies on well-characterized targets like BRD4 to illustrate the performance differences based on linker chemistry.

Table 1: Comparison of PROTACs with Different Linker Types for BRD4 Degradation

PROTAC (Representative)E3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Key Insight
Hypothetical PROTAC with Benchmark Linker PomalidomideAlkyl chain (similar to benchmark)>1000<50Simple alkyl linkers can be less effective compared to more optimized linker chemistries.
MZ1 VHLPEG~25>90The PEG linker contributes to the high potency of this well-characterized BRD4 degrader.[1]
dBET1 CRBNPEG-based~4>95A different E3 ligase ligand combined with a PEG-based linker results in a highly potent BRD4 degrader.[1]
PROTAC with Rigid Linker VHLRigidified Alkyl<100>90Introducing rigidity into the linker can improve potency over flexible linkers in certain contexts.

Table 2: Impact of Linker Length on Degradation Efficacy of a TBK1 Degrader

Linker Length (atoms)DC50 (nM)Dmax (%)Observation
< 12No degradation-A minimum linker length is required to bridge the target and E3 ligase.[1]
21396Optimal linker length leads to potent and maximal degradation.[1]
2929276A linker that is too long can decrease potency.[1]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow Experimental Workflow for PROTAC Benchmarking cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Analysis & Optimization Design PROTAC Design (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Western Blot for Degradation (Determine DC50 and Dmax) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Synthesis->Viability_Assay SAR_Analysis Analyze Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Degradation_Assay->SAR_Analysis Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterate

Caption: A rational workflow for benchmarking and optimizing PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation (DC50/Dmax Determination)

This is the gold-standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2][3]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Data Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values using non-linear regression analysis.[2]

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.

1. Immobilization:

  • Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity and kinetics of the PROTAC to the E3 ligase.

  • In a separate experiment, inject a series of concentrations of the purified target protein over the sensor surface to confirm no non-specific binding to the E3 ligase.

3. Ternary Complex Formation Analysis:

  • Inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the target protein over the immobilized E3 ligase.

  • The binding response will reflect the formation of the ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.

  • Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity after PROTAC treatment.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and measure the luminescence.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The linker is a critical component in the design of effective PROTACs, and its optimization is key to unlocking the full therapeutic potential of targeted protein degradation. While the traditional benchmark linker, this compound, has served as a valuable tool in the initial development of PROTACs, the field is rapidly advancing with the introduction of novel linker chemistries.

The comparative data, though synthesized from multiple sources, strongly suggests that moving beyond simple alkyl chains to more sophisticated linkers, such as those incorporating PEG motifs or rigid structures, can lead to significant improvements in degradation potency and efficacy. The choice of the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic and empirical approach to linker design and optimization. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these critical benchmarking studies and accelerate the development of the next generation of protein-degrading therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures. It is essential to consult the official Safety Data Sheet (SDS) for 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid and your institution's specific safety protocols before handling this chemical.

This compound should be considered hazardous until comprehensive toxicological data is available.[1] As a solid, it may pose a respiratory hazard if inhaled as a dust and can cause skin and eye irritation upon contact.

Personal Protective Equipment (PPE)

The primary purpose of PPE is to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[2] Appropriate PPE should be worn at all times when handling this chemical to prevent skin and eye contact, and inhalation.[3][4]

Exposure Route Required PPE Specifications & Best Practices
Eye & Face Safety Goggles / Face ShieldUse flexible-fitting, hooded-ventilation goggles that meet ANSI chemical splash standards to protect against dust and splashes.[5][6] A face shield may be required for larger quantities or when there is a significant splash risk.
Skin & Body Chemical-Resistant Gloves, Lab CoatNitrile gloves are generally suitable for handling organic solids and limited exposure to acids and bases.[4] Always inspect gloves for tears before use and remove them properly to avoid skin contact. A lab coat that fastens to the collar and has long sleeves is mandatory to protect skin and clothing.[6]
Respiratory NIOSH-Approved RespiratorA respirator is required when dusts are generated, such as during weighing or transfer, especially outside of a fume hood.[7] Ensure proper fit and training before use.
Footwear Closed-Toed ShoesSandals or other open-toed shoes are not permitted in the laboratory.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is crucial for minimizing risk. All handling of solid this compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[7]

1. Preparation:

  • Review SDS: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for the specific chemical.

  • Assemble PPE: Put on all required PPE as detailed in the table above.[4]

  • Prepare Workspace: Ensure the chemical fume hood is operational. Clear the workspace of unnecessary items and have spill cleanup materials readily available.

2. Weighing and Transfer:

  • Tare Balance: Place a clean, appropriate container (e.g., weigh boat or beaker) on the analytical balance and tare it.

  • Dispense Solid: Carefully dispense the required amount of the solid chemical into the container. Avoid creating dust. If dust is generated, respiratory protection is necessary.[7]

  • Transfer: Securely close the primary container immediately after dispensing. Carefully transfer the weighed solid to the reaction vessel within the fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly clean the spatula, weigh boat, and any other contaminated equipment.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[7][8]

Below is a workflow diagram illustrating the key procedural steps for safely handling this chemical.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Chemical Weigh Chemical Prepare Work Area->Weigh Chemical Transfer to Reaction Transfer to Reaction Weigh Chemical->Transfer to Reaction Clean Equipment Clean Equipment Transfer to Reaction->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe Handling Workflow Diagram

Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.[9][10]

  • Solid Waste:

    • Place excess solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels from spill cleanup) into a designated, clearly labeled hazardous waste container.[9]

    • The container must be kept closed except when actively adding waste.[9][11]

  • Liquid Waste (Solutions):

    • This compound is a non-halogenated organic acid.[12]

    • Dispose of solutions containing this chemical in a designated "Non-Halogenated Organic Waste" container.[9][10][12]

    • Do not mix with halogenated solvents, strong acids or bases, or heavy metals.[10][11]

    • Ensure the waste container is properly labeled with the chemical name and approximate concentrations. Do not use abbreviations or formulas.[9]

    • Do not dispose of this chemical down the drain.[11]

    • Fill waste containers to no more than 75-90% capacity to allow for expansion and prevent spills.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.